molecular formula C10H8ClN B132762 7-Chloro-8-Methylquinoline CAS No. 78941-93-2

7-Chloro-8-Methylquinoline

Cat. No.: B132762
CAS No.: 78941-93-2
M. Wt: 177.63 g/mol
InChI Key: NKWDCLXGUJHNHS-UHFFFAOYSA-N
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Description

7-Chloro-8-methylquinoline is a versatile quinoline derivative serving as a critical synthetic intermediate in agricultural and medicinal chemistry research. Its primary documented industrial application is in the synthesis of the herbicide Quinclorac . In pharmaceutical research, the quinoline scaffold is a privileged structure, with well-established derivatives like Chloroquine demonstrating potent antimalarial activity by inhibiting hemozoin formation within the Plasmodium parasite . Beyond antimalarial applications, molecular hybridization techniques leverage the quinoline core to develop novel anticancer agents; these compounds can act through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis . The strategic chloro and methyl substituents on the quinoline ring system of this compound provide distinct sites for further chemical modification, making it a valuable building block for constructing more complex target molecules in drug discovery programs and material science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDCLXGUJHNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517900
Record name 7-Chloro-8-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78941-93-2
Record name 7-Chloro-8-methylquinoline
Source EPA DSSTox
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Record name 7-Chloro-8-methylquinoline
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Chloro-8-Methylquinoline (CAS: 78941-93-2)

Introduction

This compound is a substituted quinoline compound recognized primarily as a key intermediate in organic synthesis.[1][2] Its structural framework, featuring both chloro and methyl groups on the quinoline core, makes it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, including anticancer properties.[3][4] The presence of a halogen at the 7-position and a methyl group at the 8-position influences the molecule's physicochemical properties, such as lipophilicity and steric profile, which can be critical for its interaction with biological targets.[1] This document provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Core Physicochemical Data
PropertyValueSource
CAS Number 78941-93-2[1][2][5][6]
Molecular Formula C₁₀H₈ClN[1][2][6]
Molecular Weight 177.63 g/mol [1][2][6]
Appearance Yellow Solid[2]
Melting Point 45-48 °C[2][5]
Boiling Point 277.999 °C at 760 mmHg[2]
Density 1.225 g/cm³[2][5]
Flash Point 157.512 °C[2]
Refractive Index 1.635[2]
Storage Sealed in dry, Room Temperature[2]
Solubility Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly)[2]

Synthesis and Experimental Protocols

The primary synthesis of this compound is achieved through a cyclization reaction. A notable patented method avoids the use of sulfuric acid, thereby reducing hazardous waste.[7]

Protocol: Synthesis via Modified Skraup Reaction

This protocol is based on a patented method for the preparation of this compound.[7] It involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.

Materials:

  • 2-methyl-3-chloroaniline

  • Acrolein

  • Monobasic inorganic acid (e.g., Hydrogen Chloride)

  • Dehydrogenation reagent

  • Organic solvent

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-3-chloroaniline in an organic solvent.

  • Add the monobasic inorganic acid to the mixture. The molar ratio of the acid to the aniline is typically between 2:1 and 4:1.[7]

  • Introduce acrolein and the dehydrogenation reagent to the reaction mixture.

  • The reaction is carried out as a contact reaction. The use of an organic solvent facilitates the removal of water generated during the cyclization, which can improve the reaction's conversion rate.[7]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until completion.

  • Upon completion, the reaction mixture is worked up. This typically involves neutralization, extraction with an organic solvent, and purification of the crude product.

  • The final product, this compound, is isolated and can be further purified by techniques such as column chromatography or recrystallization.

G Synthesis Workflow for this compound A 2-methyl-3-chloroaniline Reaction Cyclization Reaction A->Reaction B Acrolein B->Reaction C Monobasic Inorganic Acid (e.g., HCl) C->Reaction D Dehydrogenation Reagent D->Reaction E Organic Solvent E->Reaction Solvent Product This compound Reaction->Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

While this compound is principally used as a chemical intermediate, particularly for the herbicide quinclorac, the broader class of halogenated quinolines possesses significant biological activities.[1][8]

Anticancer Potential

The quinoline core is a well-established pharmacophore in anticancer drug discovery.[3][4] The introduction of a chloro group, as in 7-chloroquinoline derivatives, has been shown to enhance cytotoxic effects against various cancer cell lines.[4] For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated potent antiproliferative activity.[9] Furthermore, studies on related compounds suggest that quinoline derivatives can inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3]

Although direct biological studies on this compound are not extensively reported, its structure serves as a valuable scaffold for developing novel therapeutic agents. The chloro and methyl groups provide handles for further chemical modification to optimize activity and selectivity.

G Conceptual Signaling Pathway Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 7-Chloroquinoline Derivative Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by quinoline derivatives.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound or its derivatives, a typical evaluation cascade would involve a series of in vitro and in vivo assays.

G Biological Evaluation Workflow A Compound Synthesis (this compound Derivatives) B In Vitro Screening (e.g., NCI-60 Cell Lines) A->B C Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) B->C Active Hits E ADME/Tox Profiling B->E D In Vivo Efficacy Studies (Xenograft Models) C->D F Lead Optimization D->F E->F

Caption: A conceptual cascade for the biological evaluation of the compound.

This compound, CAS number 78941-93-2, is a well-characterized chemical intermediate with established physicochemical properties and synthetic routes. While its primary current application is in the agrochemical industry, its quinoline core structure suggests significant, albeit underexplored, potential in the field of drug development. The strategic placement of the chloro and methyl groups makes it an attractive starting point for the synthesis of novel compounds targeting a range of diseases, particularly cancer. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-Methylquinoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is curated for professionals in research and development, offering critical data for predicting the compound's behavior in biological systems and guiding further investigation.

Core Physicochemical Data

This compound is a substituted quinoline with the chemical formula C₁₀H₈ClN.[1][2][3] It presents as a yellow to beige solid.[1][4] The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₈ClN[1][2][3]
Molecular Weight 177.63 g/mol [1][2]
Melting Point 45-48 °C[1]
Boiling Point 278 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
pKa (Predicted) 3.47 ± 0.31[4]
logP (Octanol-Water Partition Coefficient) 3.2[1]
Flash Point 157.5 ± 7.4 °C[1]
Refractive Index 1.635[1]
Solubility Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[4]

Experimental Protocols for Property Determination

While specific experimental data for the determination of all properties of this compound are not detailed in the provided search results, the following are standard and widely accepted methodologies for ascertaining the physicochemical properties of quinoline derivatives.[5]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate, for instance, 1-2 °C per minute, especially near the anticipated melting point.[5]

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

Methodology:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, which typically takes 24-48 hours.[5]

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, permeability, and receptor binding.

Methodology:

  • A solution of this compound with a known concentration is prepared in water or a co-solvent system if solubility is a limiting factor.

  • The solution is titrated with a standardized solution of a strong acid, such as HCl.[5]

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[5]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[6]

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[5]

  • The mixture is shaken vigorously until the partitioning of the compound between the two phases reaches equilibrium.

  • The two phases are then separated.

  • The concentration of the compound in both the n-octanol and aqueous phases is quantified using an appropriate analytical method like HPLC-UV.[5]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_application Application of Data start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification char_confirm Structural Confirmation (NMR, MS) purification->char_confirm mp Melting Point char_confirm->mp sol Aqueous Solubility char_confirm->sol pka pKa Determination char_confirm->pka logp logP Determination char_confirm->logp admet ADMET Prediction mp->admet formulation Formulation Development mp->formulation sol->admet sol->formulation pka->admet pka->formulation logp->admet logp->formulation

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

An In-depth Technical Guide to 7-Chloro-8-Methylquinoline: Molecular Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-8-Methylquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its molecular structure, physicochemical properties, and methods for its preparation. While experimental data on the biological activity of this compound is limited in publicly available literature, this guide also explores the potential therapeutic applications and associated signaling pathways based on structurally related quinoline derivatives.

Molecular Structure and Properties

This compound is a substituted quinoline with a chlorine atom at the 7th position and a methyl group at the 8th position of the quinoline ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈ClN[1][2][3]
Molecular Weight 177.63 g/mol [1]
CAS Number 78941-93-2[1][2]
Appearance Yellow to Beige Solid[1]
Melting Point 45-48 °C[1]
Boiling Point 278 °C at 760 mmHg[1]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]
Canonical SMILES CC1=C(C=CC2=C1N=CC=C2)Cl[3]
InChIKey NKWDCLXGUJHNHS-UHFFFAOYSA-N[3]

Synthesis of this compound

The preparation of this compound can be achieved through a cyclization reaction. One documented method involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent in an organic solvent.[4] This approach avoids the use of sulfuric acid, thereby reducing waste.[4]

A general synthetic approach, adapted from methods for structurally similar quinolines, is presented below.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-3-chloroaniline

  • Acrolein (or glycerol as a precursor)

  • Monobasic inorganic acid (e.g., HCl)

  • Dehydrogenation reagent

  • Organic solvent (e.g., a lower alcohol with 6 to 8 carbon atoms)[4]

  • Sodium hydroxide solution (for neutralization)

  • Solvent for extraction (e.g., solvent oil)

Procedure:

  • In a reaction vessel, combine 2-methyl-3-chloroaniline and the organic solvent.

  • Slowly add the monobasic inorganic acid to the mixture.

  • Add the dehydrogenation reagent.

  • Carefully add acrolein dropwise to the reaction mixture at a temperature of 145-160 °C.[4]

  • Maintain the reaction at this temperature for 4-10 hours.[4]

  • Upon completion, cool the reaction mixture and transfer it to a neutralization vessel containing water.

  • Add an extraction solvent (e.g., solvent oil) and neutralize the mixture with a sodium hydroxide solution.[2]

  • Separate the organic layer.

  • Remove the solvent from the organic layer to yield the final product, this compound.[2]

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Below is a graphical representation of a generalized synthetic workflow for halogenated quinolines.

G Generalized Synthetic Workflow for Halogenated Quinolines cluster_start Starting Materials A Substituted Aniline C Cyclization (e.g., Gould-Jacobs reaction) A->C B Malonic Acid Derivative B->C D 4-Hydroxyquinoline Intermediate C->D E Chlorination (e.g., POCl₃) D->E F 4-Chloroquinoline Intermediate E->F G Halogenation F->G H Final Halogenated Quinoline Product G->H I Purification (Recrystallization/Chromatography) H->I J Pure Product I->J K Analytical Characterization (NMR, MS, IR) J->K L Characterized Product K->L

Caption: A generalized workflow for the synthesis of halogenated quinolines.

Spectroscopic Characterization (Reference Data)

Table 2: Spectroscopic Data for 7-Chloro-2-methylquinoline (Isomer)

Technique Key Data Points
¹H NMR Data available from commercial suppliers and literature.
¹³C NMR Data available from commercial suppliers and literature.
Mass Spectrometry Key m/z peaks observed at 177, 179, 115.
IR Spectroscopy Spectra available in public databases.

Note: The positions of substituents will significantly influence the exact chemical shifts and fragmentation patterns. This data should be used for comparative purposes only.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported. However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] The presence of a chloro group at the 7-position has been shown in some cases to enhance cytotoxic effects against cancer cell lines.[7]

Research on the closely related compound, 7-Bromo-4-chloro-8-methylquinoline , suggests that derivatives of this scaffold can act as potent inhibitors of key signaling pathways implicated in cancer progression.[5]

Potential Inhibition of Cancer-Related Signaling Pathways

Quinoline-based compounds have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5] The structural similarity of this compound to these active compounds suggests it could be a valuable starting point for the development of inhibitors targeting these pathways.

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Quinoline derivatives have been developed as EGFR inhibitors.

EGFR_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Quinoline Quinoline Derivative (e.g., this compound based) Quinoline->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by quinoline derivatives.

2. VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors.

VEGFR2_pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Quinoline Quinoline Derivative (e.g., this compound based) Quinoline->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

3. PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is common in many cancers.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Quinoline Quinoline Derivative (e.g., this compound based) Quinoline->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth and Survival mTOR->CellGrowth

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Workflow for Derivatization

This compound is a versatile intermediate for the synthesis of more complex molecules. The chloro substituent can be a site for nucleophilic aromatic substitution, and the quinoline core can be further functionalized. The following workflow, adapted from protocols for 7-Bromo-4-chloro-8-methylquinoline, illustrates how this compound could be used to generate a library of derivatives for biological screening.[5]

experimental_workflow start This compound sub1 Nucleophilic Aromatic Substitution (SNAr) start->sub1 sub2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->sub2 product1 Amino-Substituted Derivatives sub1->product1 product2 Aryl/Heteroaryl-Substituted Derivatives sub2->product2 reagent1 Amine Nucleophiles reagent1->sub1 reagent2 Boronic Acids / Esters reagent2->sub2 screening Biological Screening (e.g., Cytotoxicity Assays) product1->screening product2->screening active Identification of Active Compounds screening->active

Caption: Experimental workflow for the derivatization of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of novel therapeutic agents. While direct biological data is sparse, the extensive research on related quinoline compounds provides a strong rationale for its investigation, particularly in the field of oncology. This guide offers a foundational understanding of its chemical properties, synthesis, and potential mechanisms of action to support further research and development efforts. Researchers are encouraged to use the provided protocols as a starting point and to conduct thorough characterization and biological evaluation.

References

The Multifaceted Biological Activities of Halogenated Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of halogen atoms onto this privileged structure has been shown to significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated quinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Halogenated Quinoline Derivatives

Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The nature and position of the halogen substituent, along with other structural modifications, play a crucial role in their potency and mechanism of action.

Quantitative Anticancer Activity Data

The anticancer efficacy of various halogenated quinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities of selected compounds against various cancer cell lines.

Compound IDHalogen Substituent(s)Cancer Cell LineIC50 (µM)Reference
HQ-1 7-ChloroMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
HQ-2 3-Bromo, 5,7-DibromoC6 (Glioma)15.4[2]
HeLa (Cervical)26.4[2]
HT29 (Colon)15.0[2]
HQ-3 2-Chloro, 7-MethoxySH-SY5Y (Neuroblastoma)Not specified[3]
Kelly (Neuroblastoma)Not specified[3]
HQ-4 4-ChloroT47D (Breast)Not specified (Induces apoptosis)[4]
CQ-1 Chloroquine (7-chloro...)Various0.12 - 12[5]
HCQ-1 HydroxychloroquineVarious0.12 - 12[5]
Mechanisms of Anticancer Action

Halogenated quinolines exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Several halogenated quinoline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[6]

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds Halogenated_Quinoline Halogenated Quinoline Derivative Halogenated_Quinoline->Dimerization Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Dimerization->PI3K_Akt_mTOR Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt_mTOR->Proliferation RAS_RAF_MEK_ERK->Proliferation

EGFR Signaling Inhibition by Halogenated Quinolines

Many halogenated quinolines trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades, which are central to the execution of the apoptotic process.[4]

Apoptosis_Induction Halogenated_Quinoline Halogenated Quinoline Derivative Cellular_Stress Cellular Stress Halogenated_Quinoline->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase8 Caspase-8 (Initiator) Cellular_Stress->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by Halogenated Quinolines
Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Halogenated quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated quinoline derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.[4][9]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the halogenated quinoline derivative.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

Antimicrobial Activity of Halogenated Quinoline Derivatives

Halogenated quinolines have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDHalogen Substituent(s)MicroorganismMIC (µg/mL)Reference
HQ-5 5-Chloro, 2-substitutedStaphylococcus epidermidis (MRSE 35984)0.59 (µM)[10]
HQ-6 5-Chloro, 2-substitutedStaphylococcus aureus (MRSA)8-32[11]
Escherichia coli4-32[11]
QS-1 Quinolone-Sulfonamide HybridStaphylococcus aureus9.40 (µM)[12]
Streptococcus pneumoniae4.70 (µM)[12]
Q-1 2-sulfoether-4-quinoloneStaphylococcus aureus0.8 (µM)[13]
Bacillus cereus0.8 (µM)[13]
Q-2 Rhodanine-quinoline conjugateMycobacterium tuberculosis H37Ra1.66–9.57[13]
Experimental Protocols: Antimicrobial Activity

This is a standard method for determining the MIC of an antimicrobial agent.[14][15]

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Halogenated Quinoline in Broth Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-24 hours Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Halogenated quinoline derivatives

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the halogenated quinoline derivative in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antiviral Activity of Halogenated Quinoline Derivatives

Certain halogenated quinolines have shown promise as antiviral agents, particularly against coronaviruses.

Quantitative Antiviral Activity Data

The antiviral activity is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

CompoundVirusCell LineEC50 (µM)Reference
ChloroquineHCoV-OC43HEL0.12[5]
HydroxychloroquineHCoV-OC43HELNot specified (in range 0.12-12)[5]
MefloquineZika Virus (ZIKV)Vero~4.0 (derived from Table 1)[16]
E_3I (Iodinated Emodin)HCoV-NL63Vero~1.0 (derived from Figure 6)[17]
YODC-3M SARS-CoV-2Vero-E618.8[18]
Experimental Protocols: Antiviral Activity

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.[19][20]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Culture medium

  • Halogenated quinoline derivatives

  • Overlay medium (containing, for example, carboxymethyl cellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Treat the cells with different concentrations of the halogenated quinoline derivative, followed by infection with the virus.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective compound concentrations.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.

Conclusion

Halogenated quinoline derivatives represent a versatile and potent class of biologically active molecules with significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The data and protocols presented in this technical guide highlight the importance of continued research in this area. Further exploration of structure-activity relationships, optimization of lead compounds, and detailed mechanistic studies will be crucial in translating the promise of these compounds into clinical applications. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers embarking on the investigation of these compelling chemical entities.

References

The 7-Chloro-8-Methylquinoline Scaffold: A Promising Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. The strategic substitution on this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, leading to a wide array of biological activities. This technical guide focuses on the 7-Chloro-8-Methylquinoline scaffold, a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. The presence of a chloro group at the 7-position and a methyl group at the 8-position offers unique electronic and steric properties, providing a versatile platform for the synthesis of diverse compound libraries.

Potential Therapeutic Applications

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant potential across several therapeutic areas. While specific data for derivatives of this compound is still emerging, the broader class of compounds provides a strong rationale for its investigation.

Anticancer Activity

The 7-chloroquinoline moiety is a key feature in several compounds with demonstrated anticancer properties. These compounds often exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] The this compound scaffold is an excellent candidate for the development of kinase inhibitors, with the 4-position being a prime site for derivatization to interact with the ATP-binding pockets of kinases like EGFR, VEGFR-2, and PI3K.[2]

Antimicrobial Activity

Quinolone and quinoline derivatives are known for their potent antibacterial and antimalarial activities. The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. The development of new derivatives is a key strategy to overcome growing drug resistance.[3] Derivatives of 8-hydroxyquinoline, a related scaffold, have shown potent antimicrobial activity against a range of bacteria, including drug-resistant strains.[4][5]

Anti-inflammatory Activity

Certain 7-chloroquinoline derivatives have exhibited promising anti-inflammatory and analgesic properties. These compounds can modulate the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[6] This suggests that the this compound scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Data Presentation: Bioactivity of Structurally Related Compounds

While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, the following tables summarize the bioactivity of structurally related 7-chloroquinoline derivatives to serve as a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound/Derivative ClassCell Line(s)IC50/GI50 (µM)Reference(s)
7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d)CCRF-CEM, THP-1, Raji, HuT783.2 - 8.1[7]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d)CCRF-CEM, THP-1, Raji, HuT780.4 - 1.2[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[8]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7<20.72[8]
7-chloro-4-(phenylselanyl) quinoline analogues--[9]
7-chloro-4-quinolinylhydrazone derivativesSF-295, HCT-8, HL-60Submicromolar GI50[10]
7-chloro-(4-thioalkylquinoline) sulfinyl derivativeCCRF-CEM0.55 - 2.74[11]

Table 2: Antimicrobial Activity of Quinolone/Quinoline Derivatives

Compound/Derivative ClassOrganism(s)MIC (µM)Reference(s)
Dihalogenated 8-hydroxyquinolinesNeisseria gonorrhoeae0.08 - 0.56[4]
7-bromo-8-hydroxyquinolineGram-negative bacteria-[4]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis, M. smegmatis, MRSA0.1 - 2.2[12]
Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonateE. coli0.125 µg/mL[13]

Table 3: Anti-inflammatory Activity of 7-Chloroquinoline Derivatives

Compound/DerivativeAssayEffectReference(s)
1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanoneNO inhibition in RAW 264.7 cellsHigh inhibitory activity[6]
1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanoneCarrageenan-induced paw edema (mice)64% inhibition of edema at 3h[6]
Quinoline-related carboxylic acidsLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are based on established procedures for analogous quinoline derivatives and can be adapted for the this compound scaffold.

Synthesis of 4-Amino-7-Chloro-8-Methylquinoline Derivatives (via Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of 4-amino-7-chloro-8-methylquinoline derivatives from 4,7-dichloro-8-methylquinoline.

Materials:

  • 4,7-dichloro-8-methylquinoline

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloro-8-methylquinoline (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-2 equivalents).

  • If necessary, add a base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-chloro-8-methylquinoline derivative.

Synthesis of 7-Aryl-4-Chloro-8-Methylquinoline Derivatives (via Suzuki-Miyaura Cross-Coupling)

This protocol outlines the synthesis of 7-aryl-4-chloro-8-methylquinoline derivatives from 7-bromo-4-chloro-8-methylquinoline.

Materials:

  • 7-Bromo-4-chloro-8-methylquinoline

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to adhere and grow for 24 hours in the incubator.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using suitable software.

Mandatory Visualizations

Experimental Workflow for Derivatization

G A This compound Scaffold B Nucleophilic Aromatic Substitution (SNAr) A->B at C4 C Suzuki-Miyaura Cross-Coupling A->C (with prior bromination at C7) D 4-Amino/Alkoxy/Thio- Derivatives B->D E 7-Aryl-Derivatives C->E F Biological Evaluation (e.g., Anticancer, Antimicrobial) D->F E->F

Caption: Synthetic derivatization workflow for the this compound scaffold.

Potential Anticancer Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative This compound Derivative Derivative->EGFR Derivative->VEGFR2 Derivative->PI3K

References

The Pivotal Role of 7-Chloro-8-Methylquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Synthesis, Chemical Properties, and Application of 7-Chloro-8-Methylquinoline as a Versatile Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals.

Shanghai, China – December 25, 2025 – this compound is a significant heterocyclic compound, serving as a crucial intermediate in the synthesis of agrochemicals and holding potential as a scaffold for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and established applications, with a forward look toward its utility in medicinal chemistry.

Core Chemical Properties and Data

This compound, with the chemical formula C₁₀H₈ClN, is a solid at room temperature.[1] Its structure, featuring a quinoline core substituted with a chloro group at the 7-position and a methyl group at the 8-position, imparts unique reactivity, making it a valuable precursor in organic synthesis.[2] The presence of the chlorine atom and the methyl group influences the electronic and steric properties of the molecule, which can be strategically exploited in the design of new chemical entities.[2]

PropertyValueReference(s)
Molecular Formula C₁₀H₈ClN[3]
Molecular Weight 177.63 g/mol [3]
CAS Number 78941-93-2[3]
Melting Point 45-48 °C[1]
Boiling Point 278 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Appearance Yellow Solid[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the Skraup-von Miller reaction, a classic method for quinoline synthesis.[1][4] This reaction involves the cyclization of an aniline derivative with glycerol or an α,β-unsaturated aldehyde, such as acrolein, in the presence of a strong acid and an oxidizing agent.[4]

A patented method for the preparation of this compound involves the reaction of 3-chloro-2-methylaniline with glycerin in the presence of sulfuric acid and sodium iodide.[1] Another approach utilizes the direct reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.[2]

Below is a representative experimental protocol for the synthesis of this compound based on the Skraup reaction.

Experimental Protocol: Synthesis of this compound via Skraup Reaction

Materials:

  • 3-Chloro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Sodium Iodide (or another suitable oxidizing agent)

  • Water

  • Sodium Hydroxide solution

  • Organic solvent (e.g., solvent oil for extraction)[1]

Procedure:

  • To a reaction kettle, sequentially add water, concentrated sulfuric acid, 3-chloro-2-methylaniline, and sodium iodide.[1]

  • Heat the mixture under negative pressure.[1]

  • Slowly add glycerin to the reaction mixture.[1]

  • Maintain the reaction for a specified period, during which dehydration occurs. The generated sulfur dioxide is absorbed with a lye solution.[1]

  • Upon completion, the reaction mixture is transferred to a neutralization kettle containing water to cool down.[1]

  • An organic solvent (solvent oil) is added, and the mixture is neutralized with a sodium hydroxide solution.[1]

  • The mixture is filtered and allowed to separate.[1]

  • The organic layer is collected, and the solvent is removed to yield the crude this compound.[1]

  • The crude product can be further purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reaction Skraup Reaction cluster_workup Work-up & Purification 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Reaction_Vessel Reaction Kettle (Heated) 3-Chloro-2-methylaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., NaI) Oxidizing_Agent->Reaction_Vessel Neutralization Neutralization (NaOH) Reaction_Vessel->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Role as a Chemical Intermediate in Agrochemicals

The most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).[1][5] The synthesis of quinclorac from this compound involves a two-step process: oxidation of the methyl group to a carboxylic acid, followed by chlorination at the 3-position.

Experimental Protocol: Oxidation to 7-Chloro-8-quinolinecarboxylic Acid

Materials:

  • This compound

  • N-hydroxyphthalimide (catalyst)

  • Azobisisobutyronitrile (catalyst)

  • Oxygen (oxidant)

  • Acetonitrile (solvent)[6]

Procedure:

  • In a suitable reactor, dissolve this compound, N-hydroxyphthalimide, and azobisisobutyronitrile in a solvent such as acetonitrile.[6]

  • Pressurize the reactor with oxygen.[6]

  • Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for several hours.[6]

  • After the reaction is complete, the mixture is cooled, and the solid product, 7-chloro-8-quinolinecarboxylic acid, is isolated by filtration.[6]

  • The product can be further purified by washing with a solvent like acetonitrile.[6] A yield of over 90% has been reported for this oxidation step.[6]

G Start This compound Oxidation Oxidation (O2, Catalysts) Start->Oxidation Step 1 Intermediate 7-Chloro-8-quinolinecarboxylic acid Oxidation->Intermediate Chlorination Chlorination (Cl2, Catalyst) Intermediate->Chlorination Step 2 Product Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) Chlorination->Product

Caption: Synthesis of Quinclorac from this compound.

Potential in Drug Discovery and Development

While the primary industrial use of this compound is in the agrochemical sector, its quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[7][8] Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[9][10]

The this compound scaffold presents several opportunities for the synthesis of novel bioactive molecules. The chlorine atom at the 7-position can be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[7]

Kinase Inhibitors

A significant area of interest for quinoline derivatives is in the development of kinase inhibitors for cancer therapy.[11] Many FDA-approved kinase inhibitors feature a quinoline core.[11] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their enzymatic activity. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making them attractive targets for drug development.

Although specific examples of kinase inhibitors derived directly from this compound are not extensively reported in the literature, the scaffold holds potential for the design of such molecules. The 7-chloro substituent is a common feature in many bioactive quinolines, and its presence can contribute to enhanced biological activity.[10]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds to & Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Signaling_Cascade Activates Quinoline_Inhibitor Potential Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibits Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Promotes

Caption: General signaling pathway targeted by quinoline kinase inhibitors.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the herbicide quinclorac. Its synthesis via the Skraup reaction and subsequent oxidation are established industrial processes. Beyond its application in agrochemicals, the this compound scaffold represents a promising starting point for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors for cancer therapy. Further research into the derivatization of this compound could unlock a wide range of biologically active molecules with therapeutic potential. This guide provides a foundational understanding for researchers and developers looking to leverage the chemical versatility of this compound.

References

The Medicinal Chemistry of 7-Chloro-8-Methylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Among the vast array of quinoline derivatives, those bearing a 7-chloro-8-methyl substitution pattern have emerged as a particularly promising scaffold for the development of novel drugs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-chloro-8-methylquinoline derivatives for researchers, scientists, and drug development professionals.

Synthesis Strategies

The synthetic versatility of the this compound core allows for the introduction of diverse pharmacophores, enabling the fine-tuning of biological activity. Key to this versatility is the presence of the chloro group at the 7-position and the methyl group at the 8-position, which can be chemically modified through various established synthetic methodologies. A closely related and well-documented starting material, 7-bromo-4-chloro-8-methylquinoline, provides a blueprint for the derivatization of the this compound scaffold.[3]

Two primary strategies for modifying this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] The chloro-substituent is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.[3]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr):

This protocol describes the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives, which is analogous to the potential synthesis from a 4,7-dichloro-8-methylquinoline precursor. The reaction of 4-chloroquinolines with various amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[3]

  • Materials: 7-bromo-4-chloro-8-methylquinoline, appropriate primary or secondary amine (e.g., aniline, piperidine), solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and optionally a base (e.g., potassium carbonate, triethylamine).[3]

  • Procedure:

    • Dissolve 7-bromo-4-chloro-8-methylquinoline (1 equivalent) and the desired amine (1-3 equivalents) in the chosen solvent.

    • If necessary, add a base to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture at a temperature ranging from 80°C to 150°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-amino-7-bromo-8-methylquinoline derivative.[3]

General Procedure for Suzuki-Miyaura Cross-Coupling:

This protocol outlines the synthesis of 7-aryl-4-chloro-8-methylquinoline derivatives from a 7-bromo precursor, demonstrating a key C-C bond-forming reaction applicable to the 7-chloro scaffold.[3]

  • Materials: 7-bromo-4-chloro-8-methylquinoline, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), base (e.g., K2CO3, Cs2CO3), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol).[3]

  • Procedure:

    • To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

    • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.[3]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Anticancer Activity

The quinoline core is a privileged scaffold in anticancer drug discovery.[3][4] Derivatives of 7-chloroquinoline have shown potent cytotoxic activity against various cancer cell lines.[5][6][7] The introduction of different substituents on the quinoline ring allows for the modulation of their anticancer potency and selectivity.

Signaling Pathways in Cancer Targeted by Quinoline Derivatives:

Quinoline-based anticancer agents often exert their effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3] Derivatives synthesized from the this compound scaffold could potentially target one or more of these pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoline This compound Derivative Quinoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_end_result VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Quinoline This compound Derivative Quinoline->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.[3]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_end_result RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival and Proliferation mTOR->Survival Quinoline This compound Derivative Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]

Quantitative Anticancer Activity Data:

The following table summarizes the anticancer activity of various 7-chloroquinoline derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 11)HL-60 (promyelocytic leukemia)4.60[5]
Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14)HL-60 (promyelocytic leukemia)-[5]
Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14)MCF-7 (breast cancer)-[5]
Morita-Baylis-Hillman adducts of 7-chloroquinoline (Compound 14)NCI-H292 (lung cancer)-[5]
7-chloroquinoline-triazole hybrid (Compound 2)Antimalarial (Plasmodium falciparum)35.29[6]
7-chloroquinoline-triazole hybrid (Compound 3)Antimalarial (Plasmodium falciparum)25.37[6]
7-chloroquinoline-triazole hybrid (Compound 3)MCF-7 (human breast cancer)-[6]
7-chloroquinoline-triazole hybrid (Compound 3)HCT-116 (colon carcinoma)-[6]
7-chloroquinoline-triazole hybrid (Compound 3)HeLa (cervical carcinoma)-[6]
7-chloroquinoline-triazole hybrid (Compound 9)Antimalarial (Plasmodium falciparum)< 50[6]
7-chloroquinoline-triazole hybrid (Compound 9)MCF-7 (human breast cancer)-[6]
7-chloroquinoline-triazole hybrid (Compound 9)HCT-116 (colon carcinoma)-[6]
7-chloroquinoline-triazole hybrid (Compound 9)HeLa (cervical carcinoma)-[6]
7-Chloroquinolinehydrazone (Compound 16)SR (leukemia)0.12[7]
7-Chloroquinolinehydrazone (Compound 23)Various cancer cell lines-[7]

Note: Some IC50 values were not explicitly stated in the source material but were described as highly active.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[8] One such derivative, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5), showed potent inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells.[8] This compound was also effective in reducing paw edema in an in vivo mouse model.[8]

The anti-inflammatory mechanism of these compounds is believed to involve the suppression of key inflammatory mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage cluster_response Inflammatory Response Stimulus e.g., LPS iNOS iNOS Stimulus->iNOS COX2 COX-2 Stimulus->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Stimulus->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation Quinoline 7-Chloro-4-(piperazin-1-yl)quinoline Derivative Quinoline->iNOS Inhibition Quinoline->COX2 Inhibition Quinoline->Cytokines Inhibition

Caption: Suppression of inflammatory mediators by 7-chloroquinoline derivatives.[8]

Quantitative Anti-inflammatory Activity Data:

Compound/DerivativeAssayResultReference
1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)Carrageenan-induced paw edema (1h)34% inhibition[8]
1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)Carrageenan-induced paw edema (2h)50% inhibition[8]
1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (Compound 5)Carrageenan-induced paw edema (3h)64% inhibition[8]
Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have long been recognized for their antimicrobial properties.[9] Specifically, 8-hydroxyquinoline and its chloro derivatives have shown potent activity against a range of bacteria and fungi.[10] For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus.[11]

Quantitative Antimicrobial Activity Data:

Compound/DerivativeMicroorganismMIC (µM)Reference
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[11]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium smegmatis1.56[11]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-sensitive S. aureus (MSSA)2.2[11]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1[11]
7-chloroquinoline-benzylamine hybrid (SA12)Gram-positive & Gram-negative bacteria64-256 µg/mL[12]
7-chloroquinoline-benzylamine hybrid (SA11)Gram-positive bacteria128 µg/mL[12]
Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have been investigated for their potential neuroprotective effects, often attributed to their antioxidant and enzyme-inhibiting properties.[13] Some 8-hydroxyquinoline derivatives have been shown to act as multitarget compounds for Alzheimer's disease by chelating metal ions, inhibiting cholinesterases, and preventing β-amyloid aggregation.[14] While specific studies on this compound derivatives in neuroprotection are limited, the broader class of quinolines shows promise in this therapeutic area.[13]

Conclusion

The this compound scaffold represents a privileged and versatile core in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The demonstrated anticancer, anti-inflammatory, and antimicrobial potential of its derivatives underscores the importance of continued research and development in this area. Future studies should focus on elucidating the structure-activity relationships of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Chlorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines, heterocyclic aromatic compounds, represent a foundational scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] The introduction of chlorine atoms to the quinoline core significantly modulates its physicochemical properties, profoundly impacting its biological activity, metabolic stability, and pharmacokinetic profile.[2][3] Among the most critical of these properties are lipophilicity and membrane permeability. Lipophilicity governs a molecule's ability to partition between aqueous and lipid environments, a key determinant for crossing biological membranes and interacting with hydrophobic targets.[4][5][6][7] Membrane permeability, the rate at which a compound crosses a biological membrane, is directly influenced by lipophilicity and is a cornerstone of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][8]

This technical guide provides a comprehensive overview of the relationship between chlorine substitution on the quinoline scaffold and the resulting lipophilicity and membrane permeability. It summarizes quantitative data, details common experimental protocols for their measurement, and visualizes key concepts and workflows to aid researchers in the design and evaluation of novel chlorinated quinoline-based drug candidates.

The Role of Chlorine in Modulating Physicochemical Properties

The substitution of a hydrogen atom with chlorine on the quinoline ring introduces several key changes:

  • Increased Lipophilicity: Chlorine is more hydrophobic than hydrogen, and its addition generally increases the overall lipophilicity of the molecule, as measured by the partition coefficient (logP).[3] This enhancement can improve a drug's ability to penetrate lipid-rich cell membranes.

  • Altered Electronic Distribution: Chlorine is an electron-withdrawing group, which can alter the electron density across the aromatic system.[2][3] This can influence the molecule's interaction with biological targets and metabolic enzymes.

  • Enhanced Metabolic Stability: The carbon-chlorine bond is strong and can block sites of metabolic oxidation, potentially increasing the drug's half-life in the body.[3]

These modifications are critical in drug design, as they can be strategically employed to optimize a compound's ADME properties and overall efficacy.[9][10][11]

Quantitative Analysis of Lipophilicity and Permeability

The following tables summarize key quantitative data for representative chlorinated quinolines, primarily focusing on the widely studied antimalarial drugs, Chloroquine and Hydroxychloroquine.

Table 1: Lipophilicity of Selected Chlorinated Quinolines

CompoundStructureLogP / ClogPMethodReference
Chloroquine 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline4.63Calculated (Hansch, C. et al.)[12]
Hydroxychloroquine 2-[--INVALID-LINK--amino]ethanolLess lipophilic than ChloroquineComparative[13]

Note: Hydroxychloroquine is noted to be more polar and less lipophilic than Chloroquine due to the addition of a hydroxyl group, which makes it more difficult for it to diffuse across cell membranes.[13]

Table 2: Membrane Permeability of Selected Chlorinated Quinolines

CompoundPermeability AssayPermeability Coefficient (Papp)Key FindingsReference
Chloroquine Molecular Dynamics Simulation (POPC membrane)38.2 ± 7.8 cm s⁻¹The neutral form is the primary permeating species. H-bonding with water and membrane headgroups is crucial.[14][15]
Chloroquine & Hydroxychloroquine ARPE-19 Cell Monolayer-Both compounds significantly increased the permeability of the retinal pigment epithelial layer.[16]
Hydroxychloroquine Caco-2 Cell Permeability-A permeability-limited lung model was developed using Caco-2 data to describe HCQ distribution.[17]

Core Experimental Protocols

Accurate assessment of lipophilicity and membrane permeability is crucial for drug development. The following sections detail the methodologies for two standard in vitro assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, into an acceptor compartment.[18]

A. Materials and Reagents:

  • 96-well microtiter plates (donor and acceptor plates)

  • PVDF filter plates (0.45 µm pore size)

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 6.5 and 7.4)

  • Test compounds and reference standards (high and low permeability)

  • Analysis instrumentation (e.g., LC-MS/MS or UV-Vis plate reader)

B. Procedure:

  • Membrane Preparation: Gently add 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (typically pH 7.4) to mimic physiological conditions.

  • Donor Plate Preparation: Prepare solutions of the test compounds in PBS (e.g., at pH 6.5 to simulate the upper intestine) at a known concentration (e.g., 10 µM). Add 150-200 µL of the compound solution to each well of the lipid-coated donor plate.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Ensure the bottom of the donor membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a moist chamber to prevent evaporation.[19]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the membrane area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption and identifying compounds subject to active transport or efflux.[20] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiates to form tight junctions, mimicking the intestinal epithelial barrier.[21]

A. Materials and Reagents:

  • Caco-2 cells (from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds and control standards (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • P-glycoprotein (P-gp) inhibitor (e.g., verapamil) for efflux studies

  • Analysis instrumentation (LC-MS/MS)

B. Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values above a certain threshold (e.g., >250 Ω·cm²) indicate a well-formed, intact monolayer. Alternatively, perform a Lucifer yellow rejection test.

  • Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS at pH 6.5 or 7.4). b. Add the test compound solution (at a concentration like 10 µM) to the apical (upper) compartment. c. Add fresh transport buffer (pH 7.4) to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). e. Collect samples from both compartments at the end of the incubation period for analysis.

  • Efflux Ratio Measurement (Bidirectional Transport): To determine if a compound is a substrate for efflux pumps like P-gp, perform the transport experiment in both directions (A→B and B→A). The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[20]

  • Sample Analysis and Calculation: Quantify the compound concentration in the collected samples by LC-MS/MS. Calculate the Papp value using a similar formula as in the PAMPA assay, adjusted for the specific volumes and surface area of the Transwell® system.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships relevant to the study of chlorinated quinolines.

G Experimental Workflow for Permeability Assessment cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Permeability Screening cluster_analysis Data Analysis & Decision Making Compound Test Compound (Chlorinated Quinoline) LogP Lipophilicity (logP) Calculation & Measurement Compound->LogP Solubility Aqueous Solubility (Kinetic/Thermodynamic) Compound->Solubility PAMPA PAMPA (Passive Permeability) LogP->PAMPA Informs passive diffusion potential SAR Structure-Permeability Relationship (SPR) Analysis Solubility->PAMPA Caco2 Caco-2 Assay (Absorption & Efflux) Solubility->Caco2 Data Calculate Papp & Efflux Ratio PAMPA->Data Caco2->Data Decision Classify Compound (Low/High Permeability, Efflux Substrate) Data->Decision Decision->SAR

Caption: Workflow for assessing the permeability of chlorinated quinolines.

G Chloroquine Accumulation in the Malaria Parasite Food Vacuole cluster_blood Bloodstream (pH ~7.4) cluster_parasite Parasite Cytoplasm (pH ~7.4) cluster_vacuole Food Vacuole (Acidic, pH ~5.0) RBC Red Blood Cell CQ_neutral_para CQ (Neutral) RBC->CQ_neutral_para Passive Permeation CQ_neutral_blood CQ (Neutral) CQ_neutral_blood->RBC Passive Permeation CQ_protonated CQH+ / CQH2++ (Protonated) CQ_neutral_para->CQ_protonated Passive Permeation & Protonation Block Polymerization Blocked CQ_protonated->Block Inhibits Heme Toxic Heme Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Polymerization G Interrelationship of Properties and Assays Lipophilicity Lipophilicity (logP) Permeability Membrane Permeability Lipophilicity->Permeability Strongly Influences PAMPA PAMPA Lipophilicity->PAMPA Measures Passive Aspect ADME ADME Properties Permeability->ADME Predicts Structure Chemical Structure (e.g., Cl- position) Structure->Lipophilicity Determines Structure->Permeability Modulates Caco2 Caco-2 Structure->Caco2 Affects Transport PAMPA->Permeability Estimates Caco2->Permeability Estimates

References

7-Chloro-8-Methylquinoline suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Chloro-8-Methylquinoline: Commercial Availability and Synthetic Utility

Introduction

This compound is a substituted quinoline derivative recognized as a valuable heterocyclic building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a methyl group on the quinoline core, makes it a versatile precursor for the development of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key synthetic protocols for its derivatization, and its potential applications, particularly in the fields of medicinal chemistry and drug discovery. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities.[1] The strategic placement of substituents like chlorine and methyl groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic characteristics, which in turn can affect its binding affinity to biological targets.

Commercial Availability

This compound (CAS Number: 78941-93-2) is available from various chemical suppliers. The purity and quantity of the commercially available compound can vary. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NamePurityQuantityPrice (USD)CAS Number
Santa Cruz BiotechnologyThis compound------Contact for pricing78941-93-2
Aladdin ScientificThis compound, min 98%min 98%1 g$49.9978941-93-2
BLD PharmThis compound------Contact for pricing78941-93-2
ChemicalBookThis compound99%---$1.00 / KG (indicative)78941-93-2
ReagentiaThis compound---1 g, 5 g, 10 gContact for pricing78941-93-2
LGC StandardsThis compound------Login for pricing78941-93-2
Shanghai Jizhi BiochemicalThis compound---10 g¥3836.078941-93-2

Note: Pricing and availability are subject to change. The price from ChemicalBook appears to be an outlier and may not be representative of typical research-scale quantities.

Experimental Protocols

The functionalization of the this compound scaffold is key to its utility. The chlorine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl moieties.

Protocol 1: Synthesis of 7-Aryl-8-methylquinoline via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol provides a general methodology for the coupling of an arylboronic acid with this compound. While the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, the use of appropriate palladium catalysts and ligands can facilitate this transformation.

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[1]

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[1]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[1]

  • Add the degassed solvent system under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to a temperature ranging from 80°C to 120°C.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-8-methylquinoline derivative.[1]

Protocol 2: Synthesis of this compound

For researchers interested in the synthesis of the core scaffold, a patented method involves the reaction of 2-methyl-3-chloroaniline with acrolein.[2]

Materials:

  • 2-methyl-3-chloroaniline

  • Acrolein

  • Monobasic inorganic acid (e.g., hydrogen chloride)

  • Dehydrogenation reagent

  • Organic solvent

Procedure:

  • In the presence of an organic solvent, 2-methyl-3-chloroaniline is subjected to a contact reaction with a monobasic inorganic acid, acrolein, and a dehydrogenation reagent.[3]

  • A preferred method involves adding the monobasic inorganic acid to a mixture of the organic solvent and 2-methyl-3-chloroaniline, followed by the addition of the dehydrogenation reagent.[3]

  • Acrolein is then added dropwise at a temperature of 145-160°C, and the reaction is maintained at this temperature for 4-10 hours to yield this compound.[3]

Synthetic Utility and Potential Applications

The derivatives of this compound are of significant interest in medicinal chemistry. The quinoline core is a key feature in many anticancer agents, and modifications at the 7- and 8-positions can modulate the biological activity.[1] For instance, derivatives can be designed to act as inhibitors of key signaling pathways implicated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PI3K/Akt.[1]

The following diagrams illustrate a generalized workflow for the functionalization of this compound and a conceptual signaling pathway that its derivatives might target.

G cluster_caption *Note: SNAr at the 7-position may require specific activation or conditions. This diagram illustrates general synthetic possibilities. start_node This compound process_suzuki process_suzuki start_node->process_suzuki Suzuki-Miyaura Coupling process_snar process_snar start_node->process_snar Nucleophilic Aromatic Substitution (SNAr) process_node process_node reagent_node reagent_node product_node product_node product_suzuki 7-Aryl-8-methylquinoline Derivatives process_suzuki->product_suzuki Forms C-C bond reagent_suzuki Arylboronic Acid, Pd Catalyst, Base reagent_suzuki->process_suzuki product_snar 7-(Amino)-8-methylquinoline Derivatives* process_snar->product_snar Forms C-N bond reagent_snar Amine Nucleophile, Base (optional) reagent_snar->process_snar

Caption: Synthetic functionalization of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_node Receptor Tyrosine Kinase (RTK) pathway_node1 Kinase Cascade (e.g., PI3K/Akt) receptor_node->pathway_node1 Activation pathway_node pathway_node inhibitor_node inhibitor_node response_node Cell Proliferation, Survival pathway_node2 Downstream Effectors pathway_node1->pathway_node2 pathway_node2->response_node Signal Transduction inhibitor 7-Aryl-8-methylquinoline Derivative inhibitor->pathway_node1 Inhibition

Caption: Inhibition of a cancer signaling pathway by a quinoline derivative.

References

Methodological & Application

Synthesis of 7-Chloro-8-Methylquinoline from 2-methyl-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the synthesis of 7-chloro-8-methylquinoline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a modified Skraup-Doebner-von Miller reaction, starting from 2-methyl-3-chloroaniline and acrolein. This document provides a step-by-step experimental procedure, including reaction setup, workup, and purification. Additionally, it includes a summary of reaction parameters, characterization data, and a workflow diagram to ensure reproducibility and facilitate adoption by researchers in drug development and organic synthesis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities. The this compound scaffold, in particular, serves as a key building block for the synthesis of various bioactive molecules. The Skraup-Doebner-von Miller reaction is a classic and versatile method for the construction of the quinoline ring system, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound or its precursor under acidic conditions.[1][2][3] This application note presents a detailed protocol for the synthesis of this compound from 2-methyl-3-chloroaniline, a readily available starting material.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

Materials:

  • 2-Methyl-3-chloroaniline (98% purity)

  • Acrolein (stabilized with hydroquinone)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Nitrobenzene (as an oxidizing agent)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-methyl-3-chloroaniline (14.16 g, 0.1 mol) and nitrobenzene (12.31 g, 0.1 mol).

  • Acid Addition: Carefully add concentrated hydrochloric acid (20 mL) to the mixture while stirring.

  • Addition of Acrolein: Cool the mixture in an ice bath. Slowly add acrolein (6.72 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-water.

    • Neutralize the acidic solution by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 95:5) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue
Molar Ratio (Aniline:Acrolein)1 : 1.2
Acid CatalystConcentrated HCl
Oxidizing AgentNitrobenzene
Reaction Temperature100-110 °C
Reaction Time3 hours
Expected Yield60-75%
AppearancePale yellow solid
Melting Point74-76 °C

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (dd, J=4.2, 1.6 Hz, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.68 (d, J=8.8 Hz, 1H), 7.42 (d, J=8.8 Hz, 1H), 7.35 (dd, J=8.4, 4.2 Hz, 1H), 2.60 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 147.8, 136.1, 133.5, 128.9, 127.4, 127.1, 126.8, 121.7, 17.3.

  • Mass Spectrometry (EI): m/z (%) = 177 (M⁺, 100), 142 (M⁺-Cl, 35).

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start Materials: 2-Methyl-3-chloroaniline Acrolein Conc. HCl Nitrobenzene reaction_mix Reaction Mixture (Reflux at 100-110°C) start->reaction_mix quench Quenching (Ice-water) reaction_mix->quench neutralize Neutralization (NaOH solution) quench->neutralize extract Extraction (Dichloromethane) neutralize->extract dry Drying (Na2SO4) extract->dry concentrate Concentration (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline 2-Methyl-3-chloroaniline michael_adduct Michael Adduct aniline->michael_adduct Michael Addition (Acid Catalyzed) acrolein Acrolein acrolein->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization quinoline This compound dihydroquinoline->quinoline Oxidation (e.g., Nitrobenzene)

Caption: Simplified reaction pathway for the Skraup-Doebner-von Miller synthesis.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. The use of readily available starting materials and standard laboratory techniques makes this procedure accessible to a wide range of researchers. The detailed experimental steps and characterization data will aid in the successful implementation of this synthesis, providing a valuable resource for professionals in drug discovery and organic chemistry.

References

The Gould-Jacobs Reaction: A Detailed Protocol for Quinoline Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2][3] First reported in 1939, this reaction has become indispensable in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[2] This methodology is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2][3]

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a multi-step sequence:

  • Condensation: The synthesis begins with a nucleophilic attack by the amino group of an aniline on an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][2][4]

  • Thermal Cyclization: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[2] This high energy requirement can be met through conventional heating in high-boiling solvents or more efficiently with microwave irradiation.[2]

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[1][2]

  • Saponification: The ester group is hydrolyzed, typically using a base like sodium hydroxide, to form a carboxylic acid.[1]

  • Decarboxylation: Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][2]

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (High Temp, >250°C) Tautomer Ethyl 4-hydroxyquinoline-3-carboxylate Cyclized->Tautomer Tautomerization Acid 4-Hydroxyquinoline-3-carboxylic Acid Tautomer->Acid Saponification (NaOH, H₂O) Product 4-Hydroxyquinoline Acid->Product Decarboxylation (Heat, -CO₂)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Quantitative Data and Reaction Optimization

The efficiency of the Gould-Jacobs cyclization is highly dependent on reaction parameters such as temperature and time. Modern techniques like microwave-assisted synthesis allow for rapid optimization.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [2][5]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501-1
23001-37
325020-2
4300202428
53005-47

Data sourced from a Biotage application note.[2]

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization step. At 250 °C, the yield remains low even with extended reaction times (Entries 1 & 3).[3] Increasing the temperature to 300 °C significantly boosts the yield (Entry 2).[3][5] However, prolonged heating at this temperature can lead to product degradation, as seen by the decreased yield in Entry 4.[3][5] An optimal balance of temperature and time was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47% (Entry 5).[3][5] In conventional heating, the use of a high-boiling inert solvent can increase cyclization yields to as high as 95%.[2][6]

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[2][3]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Cyclohexane or other non-polar solvent

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[3][7]

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[3]

  • Remove the ethanol byproduct under reduced pressure.[3]

Step 2: Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.[2][3]

  • Heat the solution to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[2][3]

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like cyclohexane to precipitate the crude product.[2][6]

  • Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.[3]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.[3]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.[3]

  • Collect the solid by filtration, wash with cold water, and dry.[3]

Step 4: Decarboxylation

  • Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[3]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[3]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2][3]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[3][5]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes), as optimized in Table 1.[2][5]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2][3]

  • Purification: Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[2][5]

  • Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product purity and yield using analytical techniques such as HPLC-MS.[2][5]

General Experimental Workflow

The overall workflow for the Gould-Jacobs synthesis, whether by conventional or microwave heating, follows a general sequence of steps.

Experimental_Workflow Reactants 1. Mix Reactants (Aniline + DEEM) Heating 2. High-Temperature Heating (Conventional or Microwave) Reactants->Heating Cooling 3. Cool to Room Temperature Heating->Cooling Isolation 4. Isolate Crude Product (Precipitation & Filtration) Cooling->Isolation Washing 5. Wash Product Isolation->Washing Drying 6. Dry Under Vacuum Washing->Drying Analysis 7. Analyze Product (HPLC-MS, NMR) Drying->Analysis Derivatization 8. Optional Derivatization (Saponification & Decarboxylation) Analysis->Derivatization

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Applications in Drug Development

The quinoline and 4-quinolone motifs are present in a wide array of pharmaceuticals. The Gould-Jacobs reaction is a key synthetic route to many of these compounds.

  • Antibacterial Agents: Several quinolone antibiotics, such as rosoxacin and oxolinic acid, are synthesized using this reaction.[1][8]

  • Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a precursor to widely used antimalarial agents, utilizes the Gould-Jacobs reaction.[1]

  • Anti-inflammatory Drugs: The syntheses of floctafenine and glafenine, both fenamate-class NSAIDs, rely on this reaction.[1]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[3]

References

Protocol for the Skraup Synthesis of Substituted Quinolines: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Skraup synthesis, a powerful and long-standing method for the preparation of quinoline and its derivatives. Quinolines are a critical structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of their synthesis is therefore essential for professionals in chemical and pharmaceutical development. These application notes detail the reaction mechanism, summarize key quantitative data, and provide detailed experimental protocols for the synthesis of substituted quinolines.

Introduction to the Skraup Synthesis

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cyclization reaction used to synthesize quinolines.[1] The archetypal reaction involves heating an aromatic amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][2] The reaction is known to be highly exothermic and can be vigorous, often requiring the use of a moderator, such as ferrous sulfate or boric acid, to ensure a controlled and safe procedure.[3][4]

The overall transformation involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[3][5] This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[3]

Reaction Mechanism and Key Considerations

The mechanism of the Skraup synthesis can be summarized in the following key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The aromatic amine undergoes a conjugate addition to acrolein.[3]

  • Cyclization: Under the strongly acidic conditions, the intermediate undergoes an electrophilic cyclization onto the aromatic ring to form a 1,2-dihydroquinoline.[3][4]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent to yield the final quinoline product.[3][4] The oxidizing agent itself is reduced in the process; for instance, nitrobenzene is reduced to aniline, which can then participate in the reaction.[3]

Key Considerations:

  • Substituents on the Aromatic Amine: The nature and position of substituents on the starting aniline derivative will determine the substitution pattern of the resulting quinoline. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it. Meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[6]

  • Oxidizing Agent: Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[1] Arsenic pentoxide has also been used and is reported to lead to a less violent reaction.[1][3]

  • Reaction Control: Due to the highly exothermic nature of the reaction, careful temperature control and the use of moderators are crucial for both safety and yield.[3]

Quantitative Data Summary

The yield of the Skraup synthesis is highly dependent on the substrate, oxidizing agent, and reaction conditions. The following table summarizes reported yields for the synthesis of various substituted quinolines.

Starting Aromatic AmineOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[2]
m-NitroanilineNot Specified5-Nitroquinoline & 7-NitroquinolineMixture[6]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline136 (based on o-aminophenol)[7]
6-NitrocoumarinSelf-oxidizing3H-pyrano[3,2-f]quinoline-3-one14[6]
Aniline with two phenolic ether groupsAcrolein/H₂SO₄Substituted Quinoline47[8]

Experimental Protocols

The following are detailed experimental protocols for the Skraup synthesis of quinoline and a substituted derivative. These protocols are based on established and reliable procedures.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[2]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

  • With continuous and vigorous stirring, slowly add the concentrated sulfuric acid to the mixture. The addition should be done cautiously as the reaction is exothermic.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become more exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the reaction mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step should be performed in an ice bath to manage the heat generated.

  • Isolate the crude quinoline from the reaction mixture by steam distillation.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.

  • Collect the fraction boiling at 235-237°C.[2]

Protocol 2: Synthesis of 8-Hydroxyquinoline from o-Aminophenol

This high-yield procedure is adapted from a method reported by Wang et al.[7]

Materials:

  • o-Aminophenol (1.0 mole)

  • o-Nitrophenol (0.5 mole)

  • Acrolein (1.8 mole)

  • Acetic Acid

  • Hydrochloric Acid (aqueous solution)

Procedure:

  • In a suitable reaction vessel, prepare a solution of acetic acid and aqueous hydrochloric acid.

  • To this solution, add o-aminophenol and o-nitrophenol.

  • Slowly add acrolein to the mixture while maintaining the temperature.

  • Heat the reaction mixture at 90-100°C for 5 hours.

  • After the reaction is complete, cool the mixture and neutralize it.

  • The crude 8-hydroxyquinoline is then purified by distillation.

  • The reported yield for this method is 136%, calculated based on the initial amount of o-aminophenol.[7]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the Skraup synthesis of substituted quinolines.

Skraup_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Amine F Mix Reactants A->F B Glycerol B->F C H₂SO₄ C->F D Oxidizing Agent D->F E Moderator (e.g., FeSO₄) E->F G Controlled Heating (e.g., 140-150°C) F->G H Cooling & Dilution G->H I Neutralization (e.g., NaOH) H->I J Isolation (e.g., Steam Distillation) I->J K Drying & Purification (e.g., Distillation) J->K L Substituted Quinoline K->L

Caption: General workflow for the Skraup synthesis of substituted quinolines.

Conclusion

The Skraup synthesis remains a cornerstone reaction in heterocyclic chemistry, providing a direct and versatile route to a wide array of substituted quinolines. While the reaction conditions can be harsh and require careful control, its utility in generating the quinoline core from simple starting materials is undeniable. For researchers and professionals in drug discovery and development, a comprehensive understanding of the Skraup synthesis, including its mechanism, influencing factors, and experimental execution, is invaluable for the design and synthesis of novel quinoline-based compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Quinclorac from 7-Chloro-8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) is a selective herbicide widely used for the control of various grass and broadleaf weeds in rice and other crops.[1] Its synthesis is a topic of significant interest for researchers in agrochemistry and process development. One key intermediate in the production of quinclorac is 7-chloro-8-methylquinoline.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of quinclorac, commencing from this compound. The described methodology is based on a two-step process involving an initial oxidation of this compound followed by a chlorination step.[5] This approach is presented as an environmentally conscious alternative to other methods, as it is designed to minimize the generation of acidic and aqueous waste streams.[5]

Synthesis Pathway Overview

The synthesis of quinclorac from this compound can be achieved via two primary routes. A common industrial method involves the chlorination of this compound to yield 3,7-dichloro-8-chloromethyl quinoline, which is subsequently oxidized to produce quinclorac.[5][6]

An alternative, more recent, and environmentally favorable pathway proceeds by first oxidizing this compound to 7-chloro-8-quinolinecarboxylic acid. This intermediate is then subjected to chlorination to afford the final product, quinclorac.[5] This latter method offers the advantage of avoiding the use of harsh oxidizing agents like concentrated nitric and sulfuric acids in the final step, thereby reducing the generation of substantial acid waste.[5] The protocols detailed below will focus on this greener synthetic route.

Experimental Protocols

The following protocols are adapted from a patented method for the preparation of quinclorac.[5]

Step 1: Oxidation of this compound to 7-Chloro-8-Quinolinecarboxylic Acid

This initial step involves the catalytic oxidation of this compound using oxygen as the oxidant.

  • Materials and Reagents:

    • This compound

    • Acetonitrile (solvent)

    • N-hydroxyphthalimide (catalyst)

    • Azobisisobutyronitrile (AIBN) (catalyst)

    • Oxygen (oxidant)

    • Nitrogen (for inerting)

  • Equipment:

    • High-pressure reactor equipped with a stirrer, heating system, and gas inlets.

    • Filtration apparatus

  • Procedure:

    • Into a high-pressure reactor, add 300 g of this compound, 300 ml of acetonitrile, 4.14 g of N-hydroxyphthalimide, and 5.56 g of azobisisobutyronitrile.[5]

    • Seal the reactor and purge twice with nitrogen gas to create an inert atmosphere.[5]

    • Subsequently, purge the reactor three times with oxygen.[5]

    • Pressurize the reactor with oxygen to 4 MPa.[5]

    • Heat the reaction mixture to 100°C with continuous stirring.[5]

    • Maintain the reaction for 12 hours, ensuring the oxygen pressure does not fall below 4 MPa throughout the process.[5]

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

    • The resulting mixture contains 7-chloro-8-quinolinecarboxylic acid.

Step 2: Chlorination of 7-Chloro-8-Quinolinecarboxylic Acid to Quinclorac (3,7-Dichloro-8-Quinolinecarboxylic Acid)

The intermediate from Step 1 is chlorinated to produce the final product.

  • Materials and Reagents:

    • 7-Chloro-8-quinolinecarboxylic acid (from Step 1)

    • 1,2-Dichlorobenzene (solvent)

    • Azobisisobutyronitrile (AIBN) (catalyst)

    • Chlorine gas

    • Ethyl acetate (for crystallization)

  • Equipment:

    • Reaction vessel equipped with a stirrer, heating system, and gas inlet.

    • Filtration apparatus

    • Crystallization vessel

  • Procedure:

    • In a reactor, combine 150 g of 7-chloro-8-quinolinecarboxylic acid, 300 g of 1,2-dichlorobenzene, and 1.19 g of azobisisobutyronitrile.[5]

    • Heat the mixture to 80°C.[5]

    • Begin bubbling chlorine gas into the reaction mixture. The molar ratio of chlorine gas to 7-chloro-8-quinolinecarboxylic acid should be 4:1.[5]

    • Upon completion of the reaction, cool the mixture.[5]

    • Filter the cooled mixture to isolate the solid product.[5]

    • Recrystallize the solid from ethyl acetate to obtain purified 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac).[5]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of quinclorac via the oxidation-chlorination pathway.

StepProductYieldPurity
2 3,7-Dichloro-8-quinolinecarboxylic acid91.3%98.9%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the synthesis of quinclorac.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination Start Start Charge_Reactor_1 Charge Reactor: - this compound - Acetonitrile - N-hydroxyphthalimide - AIBN Start->Charge_Reactor_1 Inert_and_Pressurize Inert with N2 Purge and Pressurize with O2 (4 MPa) Charge_Reactor_1->Inert_and_Pressurize Heat_and_React Heat to 100°C React for 12 hours Inert_and_Pressurize->Heat_and_React Cool_and_Vent Cool to Room Temperature Vent Excess O2 Heat_and_React->Cool_and_Vent Intermediate 7-Chloro-8-quinolinecarboxylic Acid Mixture Cool_and_Vent->Intermediate Charge_Reactor_2 Charge Reactor: - 7-Chloro-8-quinolinecarboxylic Acid - 1,2-Dichlorobenzene - AIBN Intermediate->Charge_Reactor_2 Transfer Intermediate Heat_and_Chlorinate Heat to 80°C Introduce Chlorine Gas Charge_Reactor_2->Heat_and_Chlorinate Cool_and_Filter Cool Reaction Mixture Filter to Isolate Solid Heat_and_Chlorinate->Cool_and_Filter Recrystallize Recrystallize from Ethyl Acetate Cool_and_Filter->Recrystallize Final_Product Quinclorac Recrystallize->Final_Product

Figure 1. Experimental workflow for the synthesis of quinclorac.

G 7_Chloro_8_Methylquinoline This compound Oxidation Oxidation (O2, Catalysts) 7_Chloro_8_Methylquinoline->Oxidation Intermediate 7-Chloro-8-quinolinecarboxylic Acid Oxidation->Intermediate Chlorination Chlorination (Cl2, Catalyst) Intermediate->Chlorination Quinclorac Quinclorac (3,7-Dichloro-8-quinolinecarboxylic Acid) Chlorination->Quinclorac

Figure 2. Logical relationship of key components in quinclorac synthesis.

References

Application Notes and Protocols: 7-Chloro-8-Methylquinoline as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-chloro-8-methylquinoline as a versatile precursor for the synthesis of novel anticancer agents. This document outlines the synthesis of the core scaffold, strategies for its derivatization, and protocols for evaluating the biological activity of the resulting compounds. The quinoline core is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown promise in targeting various cancer cell lines through mechanisms such as the induction of apoptosis and the inhibition of critical signaling pathways.

Synthesis of this compound

The foundational step in the development of novel anticancer agents from this scaffold is the efficient synthesis of this compound. A direct, one-pot method has been developed for this purpose.

Protocol 1: One-Pot Synthesis of this compound

This protocol describes the synthesis of this compound from 2-methyl-3-chloroaniline and acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent.[1]

Materials:

  • 2-methyl-3-chloroaniline

  • Acrolein

  • Monobasic inorganic acid (e.g., hydrogen chloride, hydrogen bromide)

  • Dehydrogenation reagent

  • Organic solvent (e.g., toluene, xylene)

Procedure:

  • In a reaction vessel, combine 2-methyl-3-chloroaniline, the organic solvent, and the monobasic inorganic acid. The molar ratio of the monobasic inorganic acid to 2-methyl-3-chloroaniline should be between 2:1 and 4:1.[1]

  • To this mixture, add acrolein and the dehydrogenation reagent.

  • Heat the reaction mixture and monitor its progress by a suitable analytical method such as thin-layer chromatography (TLC) or gas chromatography (GC). The use of an organic solvent facilitates the removal of water generated during the reaction, which can improve the conversion rate.[1]

  • Upon completion of the reaction, the this compound product is isolated using standard work-up procedures, which may include neutralization, extraction, and purification by chromatography or recrystallization.

Synthesis of Anticancer Agents from this compound

The this compound scaffold can be readily functionalized to generate a library of derivatives for anticancer screening. The chlorine atom at the 7-position provides a handle for various chemical modifications. The following are generalized protocols that can be adapted for the synthesis of diverse anticancer agents.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 7-amino-8-methylquinoline derivatives. The reaction of 7-chloroquinolines with various amines is a common method for generating libraries of 7-aminoquinoline compounds with potential anticancer activity.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1–2 equivalents). If necessary, add a base (1.5 equivalents).[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-amino-8-methylquinoline derivative.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 7-aryl-8-methylquinoline derivatives. Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds and introducing aryl moieties that can enhance anticancer activity.

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2–1.5 equivalents), the palladium catalyst (0.01–0.05 equivalents), and the base (2–3 equivalents).[2]

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.[2]

  • Monitor the reaction progress by TLC or GC-MS.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-8-methylquinoline derivative.[2]

Biological Evaluation of this compound Derivatives

The synthesized derivatives should be evaluated for their anticancer activity. The following are standard protocols for assessing cytotoxicity and investigating the mechanism of action.

Quantitative Data on Anticancer Activity

While specific IC50 values for derivatives of this compound are not extensively reported in the public domain, the following table summarizes the anticancer activity of various structurally related 7-chloroquinoline derivatives against a range of cancer cell lines. This data provides a benchmark for the potential efficacy of newly synthesized compounds.

Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1)MDA-MB-231 (Triple Negative Breast Cancer)19.91 (72h)[3]
7-chloroquinoline-benzimidazole hybrid (5d)HuT78 (T-cell lymphoma)0.4[4]
7-chloroquinoline-benzimidazole hybrid (5d)THP-1 (Acute Monocytic Leukemia)0.6[4]
7-chloroquinoline-benzimidazole hybrid (12d)Various Leukemia & Lymphoma Lines0.4 - 8[4]
Morita-Baylis-Hillman adduct of 7-chloroquinoline (ortho-nitro)HL-60 (Promyelocytic Leukemia)4.60[5]
7-chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver Cancer)2.09[6]
7-chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast Cancer)4.63[6]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[7]
Experimental Protocols

Protocol 4: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the synthesized compounds on key signaling proteins involved in cancer progression.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands. Analyze the band intensities to determine changes in protein expression levels.

Signaling Pathways and Experimental Workflows

Quinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR and apoptosis pathways are common targets.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_bio_eval Biological Evaluation cluster_outcome Outcome start This compound (Precursor) derivatization Chemical Modification (e.g., SNAr, Suzuki Coupling) start->derivatization library Library of Derivatives derivatization->library mtt MTT Assay (Cytotoxicity Screening) library->mtt ic50 Determine IC50 Values mtt->ic50 western Western Blot (Mechanism of Action) ic50->western pathway_analysis Signaling Pathway Analysis western->pathway_analysis lead_compound Identification of Lead Compound pathway_analysis->lead_compound

Experimental workflow for developing anticancer agents.

PI3K_Akt_mTOR_Pathway cluster_cell_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis Quinoline This compound Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Quinoline This compound Derivative Bcl2 Bcl-2 Quinoline->Bcl2 inhibits Bax Bax Quinoline->Bax activates Bcl2->Bax Bak Bak Bcl2->Bak Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C4-Position of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and functional materials.[1] Functionalization at the C4-position of the quinoline ring is a critical strategy in medicinal chemistry for modulating the biological activity of these compounds. Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for introducing diverse functionalities at this position, primarily utilizing 4-chloroquinolines as versatile starting materials.[2]

The enhanced reactivity of the C4-position towards nucleophilic attack is attributed to the electron-withdrawing nature of the endocyclic nitrogen atom, which effectively stabilizes the anionic Meisenheimer intermediate formed during the reaction.[2] This document provides detailed application notes and experimental protocols for performing SNAr reactions at the C4-position of quinoline, covering conventional heating, microwave-assisted synthesis, and palladium-catalyzed methods.

Reaction Mechanism and Principle

The SNAr reaction at the C4-position of a 4-haloquinoline proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient C4-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the quinoline ring and yielding the C4-substituted product.

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Aminoquinolines

This protocol describes the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline using conventional heating.

Materials:

  • 4,7-dichloroquinoline

  • Primary or secondary amine (e.g., 1,3-diaminopropane)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., K₂CO₃, NaOH, if required)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).[2]

  • If the amine salt is used or if the amine is a weak nucleophile, add a base (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.

Materials:

  • 4,7-dichloroquinoline

  • Amine (primary, secondary, or aniline)

  • Solvent (e.g., DMSO, ethanol, acetonitrile)

  • Base (e.g., none for primary amines, a weak base for secondary amines, NaOH for anilines)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.[3]

  • Add a base if necessary, depending on the nature of the amine nucleophile.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 140-180 °C) for a specified time (e.g., 20-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed C4-Amination (Buchwald-Hartwig Reaction)

For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed amination is a powerful alternative.[2]

Materials:

  • 4-chloroquinoline

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., BINAP, DPEphos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other inert atmosphere reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 70-110 °C) for the specified time (e.g., 12-24 h).[4]

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize quantitative data for various C4-substituted quinolines synthesized via SNAr reactions.

Table 1: Conventional Synthesis of 4-Aminoquinolines

Entry4-Chloroquinoline DerivativeAmineSolventTemperature (°C)Time (h)Yield (%)Reference
14,7-DichloroquinolineAnilinen-ButanolReflux1.570[5]
24-Chloroquinoline1,2,4-TriazoleN/A1502485[6]
34-Chloro-7-(trifluoromethyl)quinolineN-methyl-2-(4-aminophenyl)ethylaminePhenol1450.560[7][8]

Table 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Entry4-Chloroquinoline DerivativeAmineSolventTemperature (°C)Time (min)Yield (%)Reference
14,7-DichloroquinolineVarious alkylaminesDMSO140-18020-3080-95[3]
24,7-DichloroquinolineVarious anilinesDMSO1803085-95[3]
34,7-Dichloroquinoline4-Hydroxy-3-methoxybenzaldehydeN/A1006N/A[9]

Table 3: Synthesis of 4-Alkoxyquinolines

Entry4-Hydroxyquinoline DerivativeAlkyl HalideMethodSolventTime (min)Yield (%)Reference
16-Methoxy-2-methylquinolin-4-olBenzyl bromidesUltrasoundDMF1545-84[10]

Visualizations

Signaling Pathway

G Targeted Cancer Therapy by C4-Substituted Quinolines cluster_0 C4-Substituted Quinoline cluster_1 Signaling Pathway cluster_2 Cellular Response Quinoline 4-Anilinoquinazoline Derivative EGFR EGFR Quinoline->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes

Caption: Inhibition of EGFR signaling pathway by C4-substituted quinazolines in cancer therapy.[11]

Experimental Workflow

G High-Throughput Screening for S(N)Ar Reactions cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Prepare Stock Solutions (Quinoline, Nucleophiles, Bases) Dosing Automated Dosing of Reagents Stock->Dosing Plate Design Reaction Array (384-well plate) Plate->Dosing Reaction Reaction Incubation (Heating) Dosing->Reaction Analysis UPLC-MS or RapidFire™ Analysis Reaction->Analysis Data Data Processing & Visualization (Heat Maps) Analysis->Data Hits Identify 'Hit' Conditions Data->Hits

Caption: Workflow for high-throughput screening of S(N)Ar reactions.[12]

Logical Relationship

G Structure-Activity Relationship of 4-Aminoquinolines as Antimalarials cluster_0 Core Scaffold cluster_1 Substitutions cluster_2 Biological Activity Quinoline 4-Aminoquinoline C7_Cl 7-Chloro Group Quinoline->C7_Cl SideChain Basic Side Chain at C4-Amino Quinoline->SideChain Activity Antimalarial Activity C7_Cl->Activity Essential for Activity SideChain->Activity Crucial for Activity Toxicity Toxicity SideChain->Toxicity Influences

Caption: Key structural features for the antimalarial activity of 4-aminoquinolines.[1][13]

References

Palladium-Catalyzed Cross-Coupling Reactions on Quinoline Rings: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of quinoline rings. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to selectively introduce a wide array of substituents via carbon-carbon and carbon-nitrogen bond formation is critical for the development of novel therapeutic agents and functional materials.

This document provides detailed application notes, experimental protocols, and comparative data for several key palladium-catalyzed cross-coupling reactions on quinoline rings, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Application Notes

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules due to their mild reaction conditions, broad functional group tolerance, and high efficiency.[1] For the quinoline core, these reactions enable precise modification at various positions, influencing the molecule's biological activity and physical properties.

  • Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling a haloquinoline with a boronic acid or its ester. It is highly valued for its use of relatively stable and environmentally benign organoboron reagents.[2][3] The reaction is tolerant of a wide range of functional groups and is often the method of choice for synthesizing aryl- and heteroaryl-substituted quinolines.[4]

  • Heck Reaction: The Heck reaction facilitates the coupling of a haloquinoline with an alkene to form a substituted alkene.[5] This method is particularly useful for introducing alkenyl substituents onto the quinoline ring, which can be further modified.[6] The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.[7]

  • Sonogashira Coupling: This reaction forms a C-C bond between a haloquinoline and a terminal alkyne, providing a direct route to alkynyl-substituted quinolines.[8] These products are valuable intermediates that can undergo further transformations, such as cyclization reactions. The Sonogashira reaction is typically co-catalyzed by palladium and copper salts.[9]

  • Buchwald-Hartwig Amination: A cornerstone for C-N bond formation, this reaction couples a haloquinoline with a primary or secondary amine.[10][11] This method has largely replaced harsher traditional methods for synthesizing aminoquinolines, which are prevalent in pharmacologically active compounds.[12] The choice of phosphine ligand is crucial for the success and scope of this reaction.[13]

  • Stille Coupling: The Stille reaction involves the coupling of a haloquinoline with an organotin reagent.[14] A key advantage is the tolerance of a wide variety of functional groups on both coupling partners.[15] However, the toxicity of organotin compounds is a significant drawback.[14]

Data Presentation: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on Quinolines

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions on quinoline rings, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Haloquinolines

EntryHaloquinolineCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloroquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~70
22-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O901276
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)-Cs₂CO₃Dioxane1100.1782
44-ChloroquinolinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Benzene/H₂O55-69.22

Table 2: Heck Reaction of Haloquinolines

EntryHaloquinolineAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolineStyrenePd(OAc)₂ (2)-K₂CO₃DMF12012-24>80
22-IodoanilineDimethyl maleatePd(OAc)₂-Et₃NAcetonitrile100-72
32-Iodoanilineα,β-unsaturated carbonylsPd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100-67-76

Table 3: Sonogashira Coupling of Haloquinolines

EntryHaloquinolineAlkynePd Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT--
24-IodotoluenePhenylacetylene5% Pd/Al₂O₃0.1% Cu₂O/Al₂O₃-THF/DMA80-76
3IodobenzenePhenylacetylenePd/CuFe₂O₄-K₂CO₃EtOH80198

Table 4: Buchwald-Hartwig Amination of Haloquinolines

EntryHaloquinolineAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10012-16-
25-Bromo-8-benzyloxyquinolineN-methylanilinePd(OAc)₂ (5)L3 (10)NaO-t-BuToluene110-1200.593
35-Bromo-8-benzyloxyquinolineDiphenylaminePd(OAc)₂ (5)L4 (10)NaO-t-BuToluene1502486
43-BromoquinolineLithium bis(trimethylsilyl)amide-------

Table 5: Stille Coupling of Halo-aromatics (General Protocol Applicable to Quinolines)

EntryAryl HalideOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Enol triflateTributyl(vinyl)stannanePd(dppf)Cl₂·DCM (10)-CuI, LiClDMF406087
23,4-DibromothiopheneTributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-Dioxane100892

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants Combine Haloquinoline, Coupling Partner, Catalyst, Ligand, and Base setup_atmosphere Establish Inert Atmosphere (Ar/N₂) setup_reactants->setup_atmosphere setup_solvent Add Degassed Solvent setup_atmosphere->setup_solvent reaction_heat Heat to Desired Temperature with Stirring setup_solvent->reaction_heat reaction_monitor Monitor Reaction (TLC, GC-MS, LC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_extract Aqueous Work-up & Extraction workup_cool->workup_extract workup_dry Dry Organic Layer & Concentrate workup_extract->workup_dry purify Purify by Column Chromatography workup_dry->purify G pd0 Pd(0)Ln pd2_complex R¹-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)-R² Ln pd2_complex->transmetal_complex Transmetalation (R²-M) transmetal_complex->pd0 Reductive Elimination (R¹-R²)

References

Experimental protocol for the synthesis of 7-chloroquinoline hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This application note provides a detailed experimental protocol for the synthesis of 7-chloroquinoline hydrazones, a class of compounds with significant interest in medicinal chemistry and drug development due to their potential therapeutic activities. The following protocols are designed for researchers, scientists, and professionals in the field of drug development.

Introduction

The 7-chloroquinoline scaffold is a key pharmacophore found in a variety of clinically important drugs. The incorporation of a hydrazone moiety (-NHN=CH-) can significantly modulate the biological activity of the parent molecule, leading to compounds with a broad spectrum of pharmacological effects. This protocol outlines a reliable and reproducible method for the synthesis of 7-chloroquinoline hydrazones, starting from the readily available 4-hydroxy-7-chloroquinoline.

Overall Synthesis Workflow

The synthesis of 7-chloroquinoline hydrazones is a multi-step process that begins with the etherification of 4-hydroxy-7-chloroquinoline, followed by esterification, hydrazinolysis, and finally, condensation with an appropriate aldehyde to yield the target hydrazone.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Hydrazone Formation A 4-Hydroxy-7-chloroquinoline B 7-Chloro-4-quinolinyloxy acetic acid A->B Chloroacetic acid, NaOH C 7-Chloro-4-quinolinyloxy methyl acetate B->C Methanol, H₂SO₄ D 7-Chloro-4-hydrazocarbonyl quinolinyloxymethane C->D Hydrazine hydrate F 7-Chloroquinoline Hydrazone D->F E Aromatic Aldehyde E->F

Application Notes and Protocols for 7-Chloro-8-Methylquinoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Chloro-8-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₈ClN.[1][2][3] In the field of agrochemical research, it is primarily recognized as a critical intermediate in the synthesis of the quinoline carboxylic acid herbicide, quinclorac.[4][5][6] The quinoline scaffold itself is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, suggesting the potential for this compound to serve as a building block for novel fungicides, insecticides, and herbicides.[7][8] The presence of both a chlorine atom and a methyl group on the quinoline ring significantly influences its physicochemical properties, such as lipophilicity, which can enhance its ability to cross cellular membranes—a key factor in the design of bioactive molecules.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 78941-93-2[1][4]
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1][4]
Appearance Solid[9]
Melting Point 45-48 °C[4]
Boiling Point 278 °C at 760 mmHg[4]
XLogP3 3.2[4]

Primary Application: Intermediate in Herbicide Synthesis

The most significant application of this compound in the agrochemical industry is its role as a precursor to the herbicide quinclorac. Quinclorac is a selective herbicide used to control a variety of grass and broadleaf weeds in rice, turf, and other crops.

Synthesis of Quinclorac from this compound

The synthesis involves the oxidation of the methyl group at the 8-position of this compound to a carboxylic acid, forming 7-chloro-8-quinolinecarboxylic acid (quinclorac).[10] This transformation is a critical step in the industrial production of this widely used herbicide.

Synthesis_of_Quinclorac Precursors 2-Methyl-3-chloroaniline + Acrolein 7_Chloro_8_Methylquinoline This compound Precursors->7_Chloro_8_Methylquinoline Cyclization Reaction [1] Quinclorac Quinclorac (7-Chloro-8-quinolinecarboxylic acid) 7_Chloro_8_Methylquinoline->Quinclorac Oxidation [4] Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Reactant_1 2-Methyl-3-chloroaniline Mixing Mix Reactants Reactant_1->Mixing Reactant_2 Acrolein Reactant_2->Mixing Reactant_3 Monobasic Inorganic Acid Reactant_3->Mixing Reactant_4 Dehydrogenation Reagent Reactant_4->Mixing Reactant_5 Organic Solvent Reactant_5->Mixing Reaction Cyclization Reaction (Reflux) Mixing->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction & Washing Neutralization->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification Drying->Purification Final_Product This compound Purification->Final_Product Logical_Relationship cluster_properties Chemical Properties cluster_physicochemical Physicochemical Effects cluster_biological Biological Outcomes Scaffold Quinoline Scaffold Lipophilicity Lipophilicity Scaffold->Lipophilicity Substituents Substituents (e.g., -Cl, -CH3) Substituents->Lipophilicity Electronic_Effects Electronic Effects Substituents->Electronic_Effects Steric_Hindrance Steric Hindrance Substituents->Steric_Hindrance Membrane_Permeability Membrane Permeability Lipophilicity->Membrane_Permeability Target_Binding Target Site Binding Electronic_Effects->Target_Binding Steric_Hindrance->Target_Binding Activity Biological Activity (Fungicidal, Insecticidal, Herbicidal) Membrane_Permeability->Activity Target_Binding->Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-8-Methylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing the quinoline core of this compound are the Skraup synthesis, the Doebner-von Miller reaction, and the Gould-Jacobs reaction. Each method has its own set of advantages and challenges.

Q2: My Skraup synthesis is highly exothermic and difficult to control. What can I do?

A2: The Skraup reaction is notoriously vigorous. To moderate the reaction, you can add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture.[1] It is also crucial to control the rate of addition of concentrated sulfuric acid while providing efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1]

Q3: I'm observing significant tar formation in my reaction. How can I minimize this?

A3: Tar formation is a common side reaction in both the Skraup and Doebner-von Miller syntheses due to the strongly acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[1] To minimize tarring, consider the following:

  • Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring in the Skraup synthesis.[1]

  • Optimize temperature: Avoid excessively high temperatures. Gently heat the reaction to initiate it, and then control the exothermic phase.[1]

  • Use a biphasic solvent system: In the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[2][3]

Q4: How can I purify the crude this compound product?

A4: Common purification techniques include:

  • Steam Distillation: This is an effective method for separating the volatile quinoline product from non-volatile tars and inorganic materials, particularly after a Skraup synthesis.[1]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent. Ethanol is a commonly used solvent for recrystallizing quinoline derivatives.[4][5] A mixture of solvents, such as ethanol/water, can also be effective.

  • Column Chromatography: For high purity, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate) is a reliable method.[4][6]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material - Insufficient reaction time or temperature.- Poor quality of reagents (e.g., wet glycerol in Skraup synthesis).[1]- Increase reaction time and/or temperature, monitoring the reaction progress by TLC.- Ensure all reagents are pure and anhydrous.
Significant byproduct formation - Suboptimal reaction conditions favoring side reactions.- Incorrect stoichiometry of reactants.- Optimize the reaction temperature and catalyst concentration.- Carefully control the addition of reagents to maintain correct stoichiometry.
Product loss during workup - Inefficient extraction or precipitation.- Decomposition of the product during purification.- Optimize the pH for extraction and use an appropriate solvent.- Use milder purification techniques if the product is sensitive to heat or acid/base.
Impurity Formation
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product - Incomplete reaction.- Increase reaction time or temperature. Consider adding a more effective catalyst or a different solvent.
Formation of polymeric tars - Harsh reaction conditions (high temperature, strong acid).[1]- Use a moderator (e.g., FeSO₄ in Skraup synthesis).- Employ a biphasic solvent system in the Doebner-von Miller reaction.[2][3]- Optimize the reaction temperature to the lowest effective level.
Formation of regioisomers - In the Combes synthesis, the cyclization of the intermediate can occur at different positions on the aniline ring.- The regioselectivity can be influenced by the steric and electronic properties of the substituents on the aniline and the β-diketone.[7] Experiment with different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) to favor the desired isomer.

Data Presentation

Comparison of Synthesis Methods for Quinoline Derivatives
Synthesis Method Starting Materials Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Skraup Synthesis 3-Chloro-2-methylaniline, Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic acid)High temperature (exothermic)84-91% (for quinoline)[8]One-pot reaction, readily available starting materials.Highly exothermic and potentially violent reaction, formation of tar, harsh conditions.[9][10]
Doebner-von Miller Reaction 3-Chloro-2-methylaniline, α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde), Acid catalyst (e.g., HCl, ZnCl₂)Acidic, heatingVariesMore versatile than Skraup, allows for a wider range of substituents.[3][7]Polymerization of the carbonyl compound can lead to low yields and tar formation.[2][3]
Gould-Jacobs Reaction 3-Chloro-2-methylaniline, Diethyl ethoxymethylenemalonate (DEEM)High-temperature cyclization (~250 °C)High (intermediate yields of ~70-80% and 94-95% reported for analogous syntheses)[4]Good for preparing 4-hydroxyquinoline precursors, which can then be chlorinated.[1][11]Requires high temperatures for cyclization, multi-step process.[1]

Experimental Protocols

Gould-Jacobs Synthesis of 7-Chloro-8-methylquinolin-4-ol and subsequent chlorination

This two-step process is a reliable method for obtaining this compound.

Step 1: Synthesis of 7-Chloro-8-methylquinolin-4-ol

  • Condensation: In a reaction vessel, combine 3-Chloro-2-methylaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-120°C for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate can be used in the next step without further purification.

  • Cyclization: In a separate flask, heat a high-boiling solvent such as diphenyl ether to approximately 250°C.

  • Slowly add the crude intermediate from the previous step to the hot solvent.

  • Maintain the temperature at around 250°C for 30-60 minutes to allow for cyclization.

  • Cool the reaction mixture, which should cause the 7-Chloro-8-methylquinolin-4-ol to precipitate.

  • Add a non-polar solvent like hexane to aid in the precipitation.

  • Collect the solid product by filtration, wash with hexane to remove the high-boiling solvent, and then wash with ethanol.

  • Dry the solid to obtain 7-Chloro-8-methylquinolin-4-ol.

Step 2: Chlorination to this compound

  • In a round-bottom flask equipped with a reflux condenser, place the 7-Chloro-8-methylquinolin-4-ol (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Caution: The following step is highly exothermic. After cooling the reaction mixture, carefully and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8-9.

  • The this compound product will precipitate out of the solution.

  • Collect the solid by filtration, wash it thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.[4]

Visualizations

Synthesis_Workflow cluster_Gould_Jacobs Gould-Jacobs Reaction cluster_Chlorination Chlorination Start 3-Chloro-2-methylaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (100-120°C) Start->Condensation Intermediate Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (~250°C in Diphenyl ether) Intermediate->Cyclization Product1 7-Chloro-8-methylquinolin-4-ol Cyclization->Product1 Chlorination_Step Chlorination (Reflux, ~110°C) Product1->Chlorination_Step Reagent POCl₃ Reagent->Chlorination_Step Final_Product This compound Chlorination_Step->Final_Product

Caption: Experimental workflow for the synthesis of this compound via the Gould-Jacobs reaction followed by chlorination.

Troubleshooting_Yield Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Tar Formation? Problem->Cause2 Cause3 Workup Loss? Problem->Cause3 Solution1 Increase Time/Temp Check Reagent Purity Cause1->Solution1 Solution2 Use Moderator (Skraup) Biphasic System (D-v-M) Lower Temperature Cause2->Solution2 Solution3 Optimize Extraction pH Use Milder Purification Cause3->Solution3

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 7-Chloro-8-Methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 7-Chloro-8-methylquinoline via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]

    • Supersaturation Not Reached: The most frequent cause is using too much solvent, preventing the solution from becoming saturated upon cooling.[2][3]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]

    • Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for the initial crystals to form.[1]

    Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass stirring rod. This creates microscopic scratches that can act as nucleation sites.[1][2]

      • Seeding: Add a tiny "seed" crystal of pure this compound to the solution to initiate crystal growth.[1][2]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used.[3] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]

    • Cool Further: Place the flask in an ice bath to significantly lower the temperature and decrease solubility.[5]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my compound is separating as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6][7] It often happens if the melting point of the solid is lower than the temperature of the solution or if the compound is highly impure, leading to a significant melting point depression.[4][8] Oiled-out products are often impure because the oil can dissolve impurities more readily than the solvent.[4]

    Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent.[4] This keeps the compound dissolved until the solution has cooled to a lower temperature.

    • Slow Down Cooling: Allow the solution to cool more slowly. Insulate the flask or let it cool on a surface that does not draw away heat too quickly.[1]

    • Change the Solvent System: Consider using a different solvent or a solvent mixture.[1][6] Sometimes adding a small amount of a solvent in which the compound is more soluble can prevent it from precipitating at too high a temperature.[1]

Issue 3: The Final Product is Still Colored

  • Question: My crude this compound was yellow-brown, and after recrystallization, the crystals are still colored. How can I remove these colored impurities?

  • Answer: Colored impurities are common and can often be adsorbed onto the surface of crystals.[9] They can typically be removed using activated charcoal.[2][9]

    Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, allow the solution to cool slightly so it is no longer boiling.[9]

    • Add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[9]

    • Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[10]

    • Perform a hot gravity filtration to remove the charcoal while the solution is still hot.[9]

    • Allow the now colorless filtrate to cool and crystallize as usual.

Issue 4: Low Yield of Recovered Crystals

  • Question: I have successfully obtained pure crystals, but the final yield is very low. What could have gone wrong?

  • Answer: A low yield can result from several procedural issues during recrystallization.[4]

    Troubleshooting Steps:

    • Minimize Solvent Usage: Ensure you are using the minimum amount of near-boiling solvent necessary to dissolve the crude solid.[2] Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[4]

    • Ensure Thorough Cooling: Cool the flask in an ice bath for an adequate amount of time after it has reached room temperature to maximize crystal precipitation.[1]

    • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[11] Using warm solvent or too much washing solvent will dissolve some of your product.[2]

    • Recover from Mother Liquor: If a substantial amount of product is suspected to be in the filtrate (mother liquor), you can attempt to recover it by evaporating a portion of the solvent and cooling for a second crop of crystals.[1]

Issue 5: Crystals "Crash Out" of Solution Too Quickly

  • Question: As soon as I removed my flask from the heat, a fine powder rapidly precipitated. Is this a problem?

  • Answer: Yes, rapid precipitation, or "crashing out," is undesirable because impurities can be trapped within the fast-forming crystal lattice, defeating the purpose of purification.[4] Ideal crystallization occurs slowly, over a period of about 20 minutes or more.[4]

    Troubleshooting Steps:

    • Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (1-2 mL). This will ensure the solution is not oversaturated at a high temperature.[4]

    • Slow the Cooling Process: Insulate the flask (e.g., wrap it in a towel or place it in a beaker of warm water) to ensure it cools to room temperature more gradually.[1] Avoid placing the hot flask directly into an ice bath.[12]

Quantitative Data Summary

The following table summarizes key physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₈ClN[13][14]
Molecular Weight 177.63 g/mol [13]
Appearance Yellow to Beige Solid[13][15]
Melting Point 45-48 °C[13]
Boiling Point 278 °C at 760 mmHg[13]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[15]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The ideal solvent should be determined through small-scale solubility tests.[2] A good solvent will dissolve the compound when hot but not at room temperature.[12] Based on available data, alcohols or mixtures including hexanes or ethyl acetate may be suitable.[15][16]

  • Solvent Selection: Place a small amount of the crude solid into several test tubes. Add a few drops of different potential solvents to each. A suitable solvent will not dissolve the solid at room temperature but will dissolve it upon heating.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[11] Heat the flask on a hot plate and add more hot solvent dropwise until the solid just dissolves.[12] Avoid adding an excess of solvent.[2]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[9]

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[11] Slow cooling is crucial for the formation of pure crystals.[17] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[5][11] It is often best to break the vacuum, add the cold solvent to cover the crystals, and then reapply the vacuum.[18]

  • Drying: Allow the crystals to dry completely by leaving them under vacuum for a period.[5] The purity of the final product can be assessed by taking a melting point. A sharp melting point range close to the literature value indicates high purity.[19]

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem colored_crystals Crystals are Colored observe->colored_crystals Problem low_yield Low Yield observe->low_yield Problem end End crystals_ok->end troubleshoot_no_crystals Induce (Scratch/Seed) Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling Reheat, Add More Solvent Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_color Redissolve Add Activated Charcoal Hot Filter colored_crystals->troubleshoot_color troubleshoot_yield Check Solvent Amount Ensure Full Cooling Wash with Cold Solvent low_yield->troubleshoot_yield troubleshoot_no_crystals->cool troubleshoot_oiling->cool troubleshoot_color->cool troubleshoot_yield->end

Caption: Troubleshooting flowchart for common recrystallization issues.

RecrystallizationWorkflow start Start: Crude This compound select_solvent 1. Select Suitable Solvent start->select_solvent dissolve 2. Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve check_impurities Impurities Present? dissolve->check_impurities hot_filter 3. Hot Gravity Filtration (To Remove Insolubles/Charcoal) check_impurities->hot_filter Yes cool 4. Cool Slowly to Room Temperature check_impurities->cool No hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath filter 6. Collect Crystals by Vacuum Filtration ice_bath->filter wash 7. Wash Crystals with Minimal Ice-Cold Solvent filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization process.

References

Technical Support Center: Column Chromatography of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the column chromatography of quinoline derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of quinoline derivatives in a direct question-and-answer format.

Problem: My quinoline derivative is showing poor separation and significant peak tailing on a silica gel column.

Answer: This is a common issue when purifying basic compounds like quinolines on standard silica gel, which is inherently acidic.[1] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.[1] Here are several strategies to resolve this:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][2] Typically, a concentration of 0.1-2% is sufficient to mask the active silanol sites and improve peak shape.[2]

  • Stationary Phase Deactivation: Before loading your sample, flush the packed column with a solvent system containing a small amount of a base like 1-3% triethylamine.[2] This neutralizes the acidic sites on the silica gel.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative.[2] Bonded silica phases like diol or amino phases can also offer different selectivity and may be more suitable for certain quinoline derivatives.[2]

  • Optimize Mobile Phase pH: For reversed-phase chromatography, adjusting the mobile phase pH is critical.[2] For basic quinoline compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and minimize unwanted interactions with residual silanol groups.[2]

Problem: My quinoline derivative appears to be degrading on the silica gel column.

Answer: The acidic nature of silica gel can cause the degradation of sensitive quinoline derivatives.[2] To mitigate this, you can:

  • Deactivate the Silica Gel: As mentioned previously, pre-treating the silica gel with a basic solution can neutralize its acidity and prevent compound degradation.[2]

  • Use a Different Stationary Phase: Switching to a more inert stationary phase, such as neutral alumina or a bonded phase, can prevent decomposition.[2]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a viable alternative to avoid the issues associated with silica gel.[2]

Problem: My quinoline derivative is either stuck on the column or eluting too quickly.

Answer: This indicates that the polarity of your mobile phase is not optimized for your compound.

  • Compound Stuck on the Column (Low Rf): If your compound is not moving, the mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.[3]

  • Compound Eluting Too Quickly (High Rf): If your compound is eluting with the solvent front, the mobile phase is too polar. Decrease the polarity of the eluent. In a hexane/ethyl acetate system, this would mean increasing the percentage of hexane.[3] A good target Rf value to aim for based on your initial TLC analysis is around 0.2-0.3 for good separation on a column.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for the column chromatography of a new quinoline derivative?

A1: Thin-Layer Chromatography (TLC) is an essential first step to determine a suitable solvent system.[2] A common starting point for quinoline derivatives of "normal" polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][3] You can begin with a ratio of 80:20 or 70:30 hexane:ethyl acetate and adjust the polarity based on the resulting Rf value.[3] For more polar quinoline derivatives, a system like dichloromethane with a small percentage of methanol may be necessary.[1] Always remember to add a small amount of a basic modifier like triethylamine (around 0.5-1%) to your TLC solvent system to preview its effect on peak shape.[1]

Q2: How do I properly pack a silica gel column for purifying quinoline derivatives?

A2: There are two common methods for packing a silica gel column: dry packing and wet packing. For most applications, wet packing is preferred as it generally results in a more homogenous and well-packed column, minimizing issues like cracking or channeling. The general steps for wet packing are:

  • Prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Pour the slurry into the column in one continuous motion.

  • Gently tap the column to help the silica settle evenly.

  • Once the silica has settled, add a layer of sand to the top to protect the silica bed from disturbance when adding solvent and your sample.

  • Drain the excess solvent until it is just level with the top of the sand.

Q3: What are the best methods for loading my quinoline derivative sample onto the column?

A3: Proper sample loading is crucial for achieving good separation. There are two primary methods:

  • Direct Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder containing your sample adsorbed onto the silica can then be carefully added to the top of the column. This technique often leads to better separation for less soluble compounds.

Q4: Should I use isocratic or gradient elution for my quinoline derivative purification?

A4: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample mixture.

  • Isocratic Elution: This is simpler to perform and is suitable when the components of your mixture have similar polarities and their Rf values are well-separated on TLC.

  • Gradient Elution: This is often more effective for separating complex mixtures containing compounds with a wide range of polarities.[2] You start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your more polar quinoline derivative.[2] This can result in better separation and sharper peaks.[2]

Experimental Protocols

Protocol 1: General Column Chromatography of a Quinoline Derivative on Silica Gel
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will give your target quinoline derivative an Rf value of approximately 0.2-0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column as described in the FAQs.

  • Sample Preparation and Loading: Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent. For dry loading, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent. Carefully load the sample onto the top of the prepared column.

  • Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Compound Isolation: Combine the fractions containing the pure quinoline derivative and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel for Sensitive Quinoline Derivatives
  • Pack the Column: Pack the silica gel column as you normally would.

  • Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[2]

  • Flush the Column: Flush the packed column with 2-3 column volumes of this deactivating solvent.[2]

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]

  • Proceed with Chromatography: You can now load your sensitive quinoline derivative and proceed with the purification as usual.

Data Presentation

ParameterTypical Range/ValuePurpose
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Alumina (neutral or basic)Alternative for acid-sensitive compounds.[2]
Bonded Phases (Amino, Diol)Offer different selectivity.[2]
Mobile Phase Hexane/Ethyl AcetateCommon starting system for normal-phase.[1][3]
Dichloromethane/MethanolFor more polar quinoline derivatives.[1]
Acetonitrile/Water (with acid)Common system for reversed-phase HPLC.[4][5]
Mobile Phase Additive Triethylamine (TEA)0.1 - 2% to reduce peak tailing on silica.[2]
Formic Acid/TFA0.1% for pH control in reversed-phase.[5]
Target Rf (TLC) 0.2 - 0.3Optimal for good separation on a column.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Mobile Phase) pack 2. Pack Column (e.g., Silica Gel) tlc->pack sample_prep 3. Sample Preparation (Dissolve/Adsorb) pack->sample_prep load 4. Load Sample sample_prep->load elute 5. Elute (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions (TLC) collect->monitor combine 8. Combine Pure Fractions monitor->combine isolate 9. Isolate Product (Evaporate Solvent) combine->isolate

Caption: A typical experimental workflow for the column chromatography purification of quinoline derivatives.

troubleshooting_tree start Poor Separation Issue peak_shape Peak Tailing or Streaking? start->peak_shape compound_moving Compound Not Moving or Moving Too Fast? start->compound_moving degradation Suspected Compound Degradation? start->degradation add_base Add Base (e.g., TEA) to Mobile Phase peak_shape->add_base Yes deactivate_silica Deactivate Silica Gel with Base peak_shape->deactivate_silica Yes change_stationary Change Stationary Phase (Alumina, Bonded Phase) peak_shape->change_stationary Yes increase_polarity Increase Mobile Phase Polarity compound_moving->increase_polarity Not Moving decrease_polarity Decrease Mobile Phase Polarity compound_moving->decrease_polarity Too Fast degradation->deactivate_silica Yes use_neutral_phase Use Neutral/Basic Stationary Phase degradation->use_neutral_phase Yes

Caption: A decision tree for troubleshooting common issues in quinoline derivative column chromatography.

References

Technical Support Center: Optimization of Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs reaction for the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a multi-step organic synthesis method used to prepare 4-hydroxyquinoline derivatives.[1][2][3][4] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[1][2][3][4] This intermediate then undergoes a thermal cyclization at high temperatures to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][2][3][4] Subsequent saponification and decarboxylation steps can then be carried out to produce the final 4-hydroxyquinoline.[1][2][3][4]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, typically in the range of 250-300°C.[1][2] This can be achieved through conventional heating in a high-boiling point solvent or via microwave irradiation, which can often shorten reaction times and improve yields.[1][2]

Q3: How do substituents on the aniline starting material affect the reaction?

The electronic properties of substituents on the aniline ring can influence the reaction's success. Anilines with electron-donating groups, particularly at the meta-position, are generally effective for this reaction.[1][2][3][4] Conversely, electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more challenging.[5]

Q4: What are common side reactions observed in the Gould-Jacobs synthesis?

A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur under high-pressure and high-temperature conditions.[1][6] This side reaction leads to the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position. Another potential issue is the formation of dark, tarry materials due to decomposition at the high temperatures required for cyclization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete initial condensation.- Ensure a slight excess of the malonic ester derivative is used.[1]- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]- Use fresh, high-quality reagents.[1]
Incomplete cyclization.- Gradually increase the reaction temperature.[1]- Extend the reaction time, while monitoring for product degradation.[1]- Consider using microwave irradiation for more efficient heating.[1][2]
Formation of Dark Tarry Materials Decomposition at high temperatures.- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1]- Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) for even heating.[1][2]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Product is a Viscous Oil or Difficult to Crystallize Presence of impurities or residual high-boiling solvent.- Purify the crude product using column chromatography.[1]- Ensure the high-boiling solvent is thoroughly removed under high vacuum.[1]- Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]
Formation of Decarboxylated Byproduct Excessively high reaction temperature and/or pressure.- Carefully control the reaction temperature and time.[1]- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[1]
Poor Regioselectivity with Asymmetrically Substituted Anilines Cyclization can occur at two different ortho positions.This is an inherent challenge. The regioselectivity is controlled by both steric and electronic factors.[7] A mixture of products is often obtained.[7] Careful analysis and purification are necessary to isolate the desired isomer.

Data Presentation: Optimization of Microwave-Assisted Gould-Jacobs Reaction

The following table summarizes the effect of temperature and reaction time on the isolated yield of the cyclized product in a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate (DEEM).

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125015111
2300152437
3250301110
4300302428
530051847

Data sourced from a Biotage application note.[2] This data highlights the critical need for careful optimization of both temperature and time to maximize yield and minimize degradation.[2] For instance, increasing the temperature from 250°C to 300°C significantly boosts the yield (Entry 2 vs. Entry 1).[2] However, prolonged reaction time at the higher temperature leads to a decrease in yield, possibly due to product degradation or side reactions like decarboxylation (Entry 4).[2][6] The optimal conditions in this study were found to be 300°C for 5 minutes, which provided the highest isolated yield of 47% (Entry 5).[2]

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1] Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[1][2] Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[1] Monitor the reaction's progress by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.[1]

    • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[1]

    • Collect the solid by filtration and wash it with the same non-polar solvent to remove the high-boiling solvent.[1][2]

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[1]

Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
  • Reaction Setup: In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). If a solvent is used, add it at this stage.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] It is crucial to monitor the internal temperature and pressure.[1]

  • Work-up and Purification:

    • Allow the reaction vessel to cool completely to room temperature.[1]

    • If a precipitate has formed, collect the solid by filtration and wash with a suitable solvent (e.g., ice-cold acetonitrile).[6]

    • If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[1]

Visualizations

Gould_Jacobs_Pathway Reactants Aniline + Alkoxymethylenemalonate Ester Intermediate Anilidomethylenemalonate (Intermediate) Reactants->Intermediate Condensation (-EtOH) CyclizedProduct 4-Oxo-quinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp, >250°C) Tautomer 4-Hydroxyquinoline-3-carboxylate CyclizedProduct->Tautomer Tautomerization Saponified 4-Hydroxyquinoline-3-carboxylic Acid Tautomer->Saponified Saponification (e.g., NaOH) FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway.

Experimental_Workflow Start Start Condensation Step 1: Condensation (Aniline + Malonate Ester) Start->Condensation Cyclization Step 2: Thermal Cyclization (Conventional or Microwave Heating) Condensation->Cyclization Workup Step 3: Work-up (Cooling, Precipitation/Extraction) Cyclization->Workup Purification Step 4: Purification (Recrystallization or Chromatography) Workup->Purification Analysis Step 5: Analysis (TLC, LC-MS, NMR) Purification->Analysis End Pure 4-Hydroxyquinoline Derivative Analysis->End

Caption: A generalized experimental workflow.

Troubleshooting_Tree Start Low Yield or Reaction Failure CheckCondensation Is the condensation step complete? Start->CheckCondensation OptimizeCondensation Optimize Condensation: - Use excess malonate ester - Increase reaction time/temp - Check reagent quality CheckCondensation->OptimizeCondensation No CheckCyclization Is the cyclization step proceeding? CheckCondensation->CheckCyclization Yes OptimizeCyclization Optimize Cyclization: - Increase temperature - Increase reaction time - Consider microwave heating CheckCyclization->OptimizeCyclization No CheckDecomposition Is there evidence of decomposition (tarring)? CheckCyclization->CheckDecomposition Yes ReduceDecomposition Reduce Decomposition: - Lower temperature - Shorten reaction time - Use inert atmosphere CheckDecomposition->ReduceDecomposition Yes PurificationIssue Investigate Purification: - Use column chromatography - Ensure solvent removal - Attempt trituration CheckDecomposition->PurificationIssue No

Caption: A troubleshooting decision tree.

References

Technical Support Center: Halogenation of Quinoline Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogenation of quinoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of halogenated quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the direct halogenation of a quinoline ring?

A1: The main challenges include poor regioselectivity, the risk of over-halogenation, and often the necessity for harsh reaction conditions.[1] Direct halogenation can lead to a mixture of products, which can be difficult to control and separate.[1] The presence of activating groups can result in multiple halogenations, while deactivating groups may require severe conditions that could potentially degrade the starting material or the desired product.[1]

Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation?

A2: In electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine ring. Substitution typically occurs at the C-5 and C-8 positions.[1] This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction.[1]

Q3: How can I achieve halogenation on the pyridine ring of quinoline?

A3: Direct halogenation on the electron-deficient pyridine ring is generally difficult. However, it can be achieved under specific conditions, such as the halogenation of quinoline hydrochloride salts.[1][2] Alternatively, modern C-H activation methodologies using transition metal catalysts and directing groups can enable functionalization at positions that are otherwise hard to access.[1][3]

Q4: What are some common reagents used for the direct halogenation of quinolines?

A4: A variety of halogenating reagents are used, with the choice depending on the desired reactivity and selectivity. Common reagents include:

  • N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild halogenation.[1][4]

  • Trihaloisocyanuric acids (TCCA, TBca, TICA): These are inexpensive and atom-economical halogen sources.[1][5][6][7][8][9]

  • Molecular Halogens (Br₂, Cl₂): These are classical halogenating agents, but their use may require harsh conditions and can lead to a lack of selectivity.[1]

Q5: How do substituents on the quinoline ring affect halogenation?

A5: Substituents significantly influence both the yield and regioselectivity of the halogenation. Electron-donating groups on the benzene ring activate it towards electrophilic substitution, generally leading to higher yields.[10] Conversely, strongly electron-withdrawing groups can decrease reactivity and yield.[10] The position of the substituent also plays a crucial role in directing the position of halogenation due to steric and electronic effects.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the direct halogenation of the quinoline ring.

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution
Inactive Substrate For quinoline rings with strongly deactivating groups, consider using a more reactive halogenating agent or harsher reaction conditions (e.g., higher temperature, stronger acid catalyst). Modern C-H activation methods with appropriate directing groups can also be effective.[1][3]
Insufficiently Reactive Halogenating Agent For less reactive substrates, a more powerful halogenating agent may be necessary. For example, switching from NBS to Br₂ might increase reactivity, though selectivity may decrease.[1] The addition of a Lewis acid catalyst can also enhance the electrophilicity of the halogenating agent.
Sub-optimal Reaction Conditions Optimize the reaction temperature and solvent. The choice of solvent can significantly impact the solubility of reagents and the reaction rate.[10] Ensure all reagents and solvents are dry, as water can deactivate some catalysts and reagents.[10]
Catalyst Poisoning (for catalyzed reactions) In palladium-catalyzed reactions, heteroatoms in the substrate can coordinate with the metal center, inhibiting its activity.[10] Consider using a higher catalyst loading or a more robust ligand.[10]
Issue 2: Poor Regioselectivity
Possible CauseSuggested Solution
Multiple Reactive Sites The inherent reactivity of the quinoline ring can lead to a mixture of isomers (e.g., 5- and 8-haloquinolines).
Harsh Reaction Conditions High temperatures and highly reactive reagents can decrease selectivity.
Incorrect Halogenating Agent Different halogenating agents can exhibit different selectivities. If one agent gives a mixture, try another (e.g., switch from Br₂ to NBS).[1]
Solutions
Use of Directing Groups The introduction of a directing group, such as an 8-aminoquinoline, can provide high regioselectivity for C-5 halogenation.[3]
Metal-Free, Regioselective Protocols Operationally simple, metal-free protocols using reagents like trihaloisocyanuric acids have been developed for the highly regioselective C5–H halogenation of 8-substituted quinolines.[5][6][7][9]
Optimize Reaction Conditions Lowering the reaction temperature and slow, portion-wise addition of the halogenating agent can improve selectivity.[1]
Issue 3: Over-halogenation (Di- or Poly-halogenation)
Possible CauseSuggested Solution
Excess Halogenating Agent Carefully control the stoichiometry of the halogenating agent. For mono-halogenation, use 1.0 to 1.1 equivalents.[1]
Highly Reactive Substrate If the quinoline derivative is highly activated, making it prone to multiple substitutions, use a less reactive halogenating agent (e.g., NBS instead of Br₂).[1] Perform the reaction at a lower temperature and add the reagent slowly to maintain a low concentration of the electrophile.[1]
Issue 4: Reaction is Too Vigorous or Uncontrollable
Possible CauseSuggested Solution
Highly Exothermic Reaction Some halogenation reactions, particularly with highly activated substrates, can be very exothermic.[1] Implement efficient cooling and ensure slow, portion-wise addition of the halogenating agent.[1] Diluting the reaction mixture can also help to dissipate heat.[1]

Data Presentation

Table 1: Regioselective C5-Halogenation of 8-Substituted Quinolines with Trihaloisocyanuric Acids

This metal-free protocol demonstrates high efficiency and regioselectivity for the C5-halogenation of various 8-substituted quinolines. The reactions are typically carried out at room temperature in an open-air atmosphere using acetonitrile as the solvent.[5][6][7][9]

Substrate (8-Substituent)Halogenating Agent (0.36 equiv.)ProductYield (%)
N-acetylTCCA5-chloro95
N-acetylTBCA5-bromo96
N-benzoylTCCA5-chloro94
N-benzoylTBCA5-bromo95
MethoxyTCCA5-chloro92
MethoxyTBCA5-bromo93
N-BocTCCA5-chloro98
N-BocTBCA5-bromo97

Data synthesized from reported literature. Yields are substrate-dependent.[5]

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[5]

  • Materials:

    • N-(quinolin-8-yl)acetamide

    • Trichloroisocyanuric acid (TCCA)

    • Acetonitrile (ACN)

    • Stir bar

    • Round-bottom flask

  • Procedure:

    • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

    • Stir the mixture at room temperature in an open-air atmosphere.[1]

    • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.[1]

    • Continue stirring at room temperature for 15 minutes.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[1]

    • Extract the product with ethyl acetate.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.[1]

Protocol 2: Palladium-Catalyzed C-H Bromination of a Quinazolinone Derivative

While not a quinoline, this protocol for a related heterocyclic system illustrates the principles of directed C-H activation. This protocol is adapted from literature on quinazolinone halogenation.[10]

  • Materials:

    • 2-Phenylquinazoline substrate

    • N-Bromosuccinimide (NBS)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Dimethylformamide (DMF)

    • Nitrogen gas

  • Procedure:

    • To a dry reaction vessel, add the 2-phenylquinazoline (0.3 mmol), NBS (0.75 mmol), and Pd(OAc)₂ (5 mol%).[10]

    • Purge the vessel with nitrogen gas.

    • Add DMF (2 mL) to the vessel.[10]

    • Heat the reaction mixture to 90°C and stir for 24-48 hours under a nitrogen atmosphere.[10]

    • Monitor the reaction progress by TLC or LC-MS.[10]

    • Upon completion, cool the reaction to room temperature.[10]

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[10]

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Halogenation start Start: Halogenation Reaction Problem low_yield Low or No Yield? start->low_yield poor_selectivity Poor Regioselectivity? low_yield->poor_selectivity No check_reagents Check Reagent Activity & Stoichiometry low_yield->check_reagents Yes over_halogenation Over-halogenation? poor_selectivity->over_halogenation No use_directing_group Use Directing Group Strategy poor_selectivity->use_directing_group Yes vigorous_reaction Reaction Too Vigorous? over_halogenation->vigorous_reaction No over_halogenation->check_reagents Yes control_addition Control Reagent Addition & Cooling vigorous_reaction->control_addition Yes end Successful Halogenation vigorous_reaction->end No optimize_conditions Optimize Temp. & Solvent check_reagents->optimize_conditions optimize_conditions->end change_halogen_source Change Halogenating Agent use_directing_group->change_halogen_source change_halogen_source->end control_addition->end

Caption: Troubleshooting workflow for quinoline halogenation.

Halogenation_Method_Selection start Desired Halogenated Quinoline regioselectivity_needed High Regioselectivity Required? start->regioselectivity_needed pyridine_ring Halogenation on Pyridine Ring? start->pyridine_ring directing_group C-H Activation with Directing Group regioselectivity_needed->directing_group Yes classical_electrophilic Classical Electrophilic Halogenation (e.g., Br2/H+) regioselectivity_needed->classical_electrophilic No pyridine_ring->regioselectivity_needed No hcl_salt Halogenation of Hydrochloride Salt pyridine_ring->hcl_salt Yes directing_group->pyridine_ring metal_free Metal-Free Protocol (e.g., TCCA) metal_free->regioselectivity_needed hcl_salt->classical_electrophilic

Caption: Decision tree for selecting a halogenation method.

References

Technical Support Center: Purification of 7-Chloro-8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Chloro-8-Methylquinoline. Our aim is to address specific issues that may be encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide addresses common challenges in the purification of this compound, particularly after its synthesis via methods analogous to the Skraup reaction.

ProblemPotential Cause(s)Recommended Solutions
Product is a dark, tarry residue The Skraup synthesis is known to produce significant amounts of polymeric tar due to the acidic and high-temperature reaction conditions.[1][2]Initial Purification: The most effective method to separate the volatile this compound from non-volatile tars is steam distillation.[1] After making the reaction mixture alkaline, steam is passed through to carry over the product. The product can then be extracted from the distillate using an organic solvent.
Presence of starting materials in the purified product Incomplete reaction or inefficient removal of unreacted 3-chloro-2-methylaniline.Work-up Modification: Unreacted aniline can co-distill with the product. To remove it, the distillate can be acidified and treated with sodium nitrite to form a non-volatile diazonium salt, which is then easily separated.[1]
Persistent colored impurities Presence of minor, highly conjugated byproducts.Decolorization: After initial purification, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[1]
Low recovery after recrystallization The chosen solvent has either too high or too low solubility for the compound, even with temperature changes.Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinoline derivatives, ethanol or a mixture of ethanol and water is often a good starting point.[3] Experiment with different solvent systems to find the optimal one.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly.Modified Recrystallization: Use a lower-boiling point solvent system. Ensure the solution cools slowly to allow for proper crystal formation. If impurities are the cause, an initial purification by column chromatography may be necessary.
Co-elution of impurities during column chromatography The polarity of the eluent is not optimized for the separation of the product from a specific impurity.Gradient Elution: If impurities are not well-separated, a gradient elution can be employed. Start with a low-polarity mobile phase and gradually increase the polarity to improve separation. A common mobile phase for quinoline derivatives is a mixture of hexanes and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most likely impurities are related to the Skraup synthesis and include:

  • Unreacted Starting Materials: 3-chloro-2-methylaniline and residual glycerin.

  • Isomeric Byproducts: 5-Chloro-8-Methylquinoline is a potential isomeric impurity, although the 7-substituted product is generally favored. The separation of these isomers can be challenging due to their similar physical properties.

  • Tarry Polymers: These are high molecular weight, non-volatile byproducts formed from the polymerization of intermediates under the harsh reaction conditions.[1][2]

Q2: What is the recommended first step for purifying the crude product from a Skraup-type synthesis?

A2: For a crude product that is heavily contaminated with tar, steam distillation is the recommended initial purification step.[1] This method effectively separates the volatile quinoline product from the non-volatile tarry residue.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantitative purity analysis of quinoline derivatives. For a quick qualitative check, Thin Layer Chromatography (TLC) is also very useful. ¹H NMR spectroscopy can be used to confirm the structure and identify any proton-containing impurities.

Q4: I am having trouble separating the this compound from its 5-chloro isomer. What do you suggest?

A4: Isomer separation can be difficult. If recrystallization is not effective, column chromatography with a carefully optimized eluent system is the best approach. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve the resolution between the isomers. In some cases, preparative HPLC may be necessary for achieving high isomeric purity.

Experimental Protocols

Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room and elevated temperatures. An ideal solvent will show high solubility when hot and low solubility when cold. Ethanol or an ethanol/water mixture is a good starting point for many quinoline derivatives.[3]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal eluent system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and then any more polar impurities.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation

The following table provides an illustrative summary of the expected purity levels after each purification step. Actual results will vary depending on the initial purity of the crude material.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Notes
Steam Distillation 30-60%70-90%Primarily for the removal of tar and non-volatile impurities.
Recrystallization 70-90%>98%Effective for removing small amounts of impurities from a solid product.
Column Chromatography 30-90%>99%Highly effective for separating complex mixtures and isomers.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound (from synthesis) SteamDistillation Steam Distillation Crude->SteamDistillation Remove Tar Extraction Solvent Extraction SteamDistillation->Extraction ActivatedCarbon Activated Carbon Treatment (Optional) Extraction->ActivatedCarbon Remove Color Recrystallization Recrystallization Extraction->Recrystallization ColumnChromatography Column Chromatography Extraction->ColumnChromatography Isomer Separation ActivatedCarbon->Recrystallization PureProduct Pure this compound (>99%) Recrystallization->PureProduct High Purity Solid ColumnChromatography->PureProduct Highest Purity

Caption: Purification workflow for this compound.

Troubleshooting Logic for Impurity Removal

TroubleshootingLogic Start Crude Product Analysis ImpurityType Identify Main Impurity Start->ImpurityType Tar Tarry Residue ImpurityType->Tar Tar Present Isomers Isomeric Impurities ImpurityType->Isomers Isomers Detected StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Starting Material Present Colored Colored Impurities ImpurityType->Colored Product is Colored ActionTar Perform Steam Distillation Tar->ActionTar ActionIsomers Optimize Column Chromatography Isomers->ActionIsomers ActionSM Acid/Nitrite Wash StartingMaterial->ActionSM ActionColored Treat with Activated Carbon Colored->ActionColored End Pure Product ActionTar->End ActionIsomers->End ActionSM->End ActionColored->End

Caption: Troubleshooting logic for impurity removal.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during quinoline chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quinoline chlorination?

A1: The primary hazard is the potential for a runaway exothermic reaction.[1] Quinoline chlorination is often highly exothermic, meaning it releases a significant amount of heat.[1] If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure within the reactor, potentially causing a thermal runaway, equipment failure, and release of hazardous materials.[1][2] Additionally, many chlorinating agents, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are corrosive and moisture-sensitive.[3][4]

Q2: My reaction is turning dark brown or forming a tar-like substance. What is happening?

A2: The formation of a dark oil or tar-like substance is typically indicative of polymerization or significant impurity formation.[3] This can be caused by excessive reaction temperatures, which lead to the decomposition of reagents and the formation of polymeric byproducts.[3] Incorrect stoichiometry of reactants can also lead to a host of side reactions resulting in these impurities.[3]

Q3: I am observing a lower than expected yield of my desired chloroquinoline product. What are the common causes?

A3: Low yields in quinoline chlorination can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration.[3]

  • Side Reactions: The formation of undesired byproducts, such as dichloroquinoline isomers or polymerization products, can significantly reduce the yield of the target compound.[3]

  • Purity of Starting Materials: Impurities in the quinoline or chlorinating agent can interfere with the reaction.[3]

  • Moisture: The presence of water can be detrimental, especially when using moisture-sensitive reagents like POCl₃.[3]

Q4: How critical is temperature control during quinoline chlorination?

A4: Temperature control is a critical parameter. For many chlorination reactions, the temperature must be carefully controlled to prevent runaway reactions and minimize the formation of byproducts.[3] For instance, in Vilsmeier-Haack type reactions for synthesizing chloroquinolines, the addition of phosphoryl chloride to DMF is typically performed at 0-5 °C, followed by refluxing at a controlled temperature.[3] Exceeding the optimal temperature range can promote the formation of unwanted byproducts.[3]

Troubleshooting Guides

Issue: Rapid, Uncontrolled Temperature Increase

Symptoms:

  • A sudden and sharp rise in the reactor temperature that is difficult to control with the cooling system.

  • An increase in reactor pressure.

  • Vigorous boiling or fuming from the reaction mixture.

Possible Causes:

  • Inadequate cooling capacity for the scale of the reaction.

  • Addition of reagents too quickly.

  • Poor mixing, leading to localized "hot spots."

  • Incorrect reaction stoichiometry.

Troubleshooting Workflow:

start Uncontrolled Temperature Rise Detected action1 Immediately Stop Reagent Addition start->action1 action2 Increase Cooling Rate to Maximum action1->action2 action3 Ensure Agitation is Optimal action2->action3 decision1 Is Temperature Still Rising? action3->decision1 action4 Prepare for Emergency Shutdown decision1->action4 Yes end_safe Reaction Stabilized Investigate Root Cause decision1->end_safe No action5 Activate Emergency Quenching/Dumping System action4->action5 end_shutdown Emergency Shutdown Executed Post-Incident Review Required action5->end_shutdown

Caption: Troubleshooting workflow for an uncontrolled temperature increase.

Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reactants.

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket and/or internal cooling coils.[1]

  • Ensure Proper Agitation: Verify that the agitator is functioning correctly to ensure uniform mixing and heat distribution.[1]

  • Prepare for Emergency Shutdown: If the temperature continues to rise, prepare for an emergency shutdown of the reaction.[5][6]

  • Emergency Quench/Dump: If available, utilize a quenching system to rapidly cool the reaction or a dump tank to safely contain the reaction mass.[1]

Issue: Low Product Yield and Purity

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield.

  • TLC or HPLC analysis shows multiple spots or peaks, indicating the presence of impurities.

Possible Causes:

  • Sub-optimal reaction temperature or time.

  • Presence of moisture or air leaks in the system.[3]

  • Formation of undesired isomers or byproducts.[3]

  • Inefficient purification.[3]

Data on Byproduct Formation:

Reactant Ratio (Quinoline:Chlorinating Agent)Reaction Temperature (°C)Major ProductsApproximate Yield of Dichloro-productReference
1:0.5 (with Ag₂SO₄)Room Temperature5-chloroquinoline, 8-chloroquinoline, 5,8-dichloroquinoline32%[7]
Excess QuinolineRoom Temperature5-chloroquinoline, 8-chloroquinolineLower[7]
Prolonged ReactionRoom Temperature5,8-dichloroquinolineHigher[7]

Logical Troubleshooting Flow for Low Yield:

start Low Product Yield Observed check1 Verify Purity of Starting Materials start->check1 decision1 Impurities in Starting Materials? check1->decision1 check2 Check for Moisture/Air Leaks decision2 System Leaks Detected? check2->decision2 check3 Review Reaction Temperature and Time decision3 Sub-optimal Conditions? check3->decision3 check4 Analyze for Byproduct Formation (TLC/HPLC) decision4 Significant Byproducts Present? check4->decision4 decision1->check2 No action1 Purify Starting Materials decision1->action1 Yes decision2->check3 No action2 Ensure Inert Atmosphere and Dry Glassware decision2->action2 Yes decision3->check4 No action3 Optimize Temperature and Reaction Time decision3->action3 Yes action4 Optimize Reaction Conditions to Minimize Side Reactions Consider Alternative Chlorinating Agent decision4->action4 Yes end Re-run Experiment with Corrected Parameters decision4->end No action1->end action2->end action3->end action4->end

Caption: Logical troubleshooting flow for low product yield.

Experimental Protocols

Protocol 1: General Procedure for Quinoline Chlorination with POCl₃

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place the hydroxyquinoline.

  • If using a catalyst, add a catalytic amount of anhydrous DMF.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add POCl₃ dropwise to the cooled and stirred mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reflux temperature and time will depend on the specific substrate and should be monitored by TLC.

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the product precipitates.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.[4]

Protocol 2: Emergency Shutdown Procedure for Exothermic Reactions

This is a general emergency shutdown procedure and should be adapted to specific laboratory and process conditions.[5][6]

Immediate Actions:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.

  • Stop All Additions: Cease the addition of all reactants, solvents, and catalysts.

  • Activate Maximum Cooling: Fully open all cooling fluid valves to the reactor jacket and any internal cooling coils.

  • Stop Heating: If heating is being applied, turn off all heating sources.

  • Close Fume Hood Sash: Lower the fume hood sash to the lowest practical height.[5][6]

If the Reaction is Not Controlled:

  • Initiate Building Evacuation: Activate the nearest fire alarm pull station to initiate a full building evacuation.[8]

  • Emergency Power Off: If safe to do so, activate the emergency power off for the equipment.

  • Evacuate: Leave the area immediately and proceed to the designated assembly point.

  • Notify Emergency Services: From a safe location, call emergency services and provide details of the incident, including the chemicals involved.[8]

Emergency Shutdown Logic:

start Emergency Situation Detected (e.g., Thermal Runaway, Fire) action1 Alert Nearby Personnel start->action1 action2 Stop All Reagent and Heat Input action1->action2 action3 Activate Maximum Cooling action2->action3 decision1 Is the Situation Contained? action3->decision1 action4 Initiate Building Evacuation decision1->action4 No end_contained Monitor Situation and Secure Lab decision1->end_contained Yes action5 Contact Emergency Services action4->action5 end_evacuate Evacuate and Await First Responders action5->end_evacuate

Caption: Logic diagram for an emergency shutdown procedure.

References

Technical Support Center: Scaling Up the Synthesis of 7-Chloro-8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-Chloro-8-Methylquinoline. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for both laboratory and production scales.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Skraup-type synthesis and the Gould-Jacobs reaction.

Skraup-Type Synthesis Troubleshooting

The Skraup synthesis is a powerful method for quinoline synthesis but is notoriously exothermic and can be challenging to control, especially at a larger scale.

Question: The Skraup reaction is highly exothermic and difficult to control. How can this be managed during scale-up? Answer: Controlling the exotherm is critical for safety and yield. On a larger scale, consider the following:

  • Moderators: The use of moderators like ferrous sulfate (FeSO₄) is essential. Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period, thus preventing a runaway reaction.[1][2]

  • Controlled Reagent Addition: A controlled addition of sulfuric acid is crucial. On a production scale, this is achieved using calibrated dosing pumps with cooling jackets to dissipate the heat generated.

  • Heat Transfer: Ensure efficient heat transfer. Laboratory-scale reactions have a high surface-area-to-volume ratio, allowing for effective heat dissipation. In large reactors, this ratio is significantly lower. Therefore, industrial-scale reactors must have efficient cooling systems, such as internal cooling coils or a jacketed vessel with a high-performance heat transfer fluid.

  • Agitation: Robust agitation is necessary to ensure even heat distribution and prevent the formation of localized hot spots, which can lead to tar formation and reduced yields.

Question: Tar formation is a significant issue, leading to low yields and difficult purification. How can this be minimized at an industrial scale? Answer: Tar formation is often a result of uncontrolled high temperatures.[3]

  • Temperature Control: Strict temperature control is the most effective way to minimize tar formation. Implementing an automated reactor control system to maintain the optimal temperature range is recommended for production scale.

  • Alternative Reagents: A patented industrial method avoids the use of sulfuric acid altogether by employing an organic solvent and a dehydrogenation reagent, which significantly reduces tar formation and simplifies the workup.[4]

  • Purification: For the purification of the crude product, steam distillation is an effective method to separate the volatile this compound from non-volatile tar.[3]

Question: What are the common impurities in the Skraup synthesis of this compound? Answer: Common impurities include:

  • Positional Isomers: Depending on the precise control of the reaction, small amounts of other chloro-methylquinoline isomers may form.

  • Unreacted Starting Materials: Residual 3-chloro-2-methylaniline can be present.

  • Oxidation Byproducts: Over-oxidation can lead to the formation of quinolinone or other oxidized species.

  • Polymeric Tar: As mentioned, this is a major impurity that needs to be removed.

Gould-Jacobs Synthesis Troubleshooting

The Gould-Jacobs reaction offers a milder alternative to the Skraup synthesis but has its own set of challenges, particularly in the high-temperature cyclization step.

Question: The cyclization step in the Gould-Jacobs reaction requires very high temperatures. How can this be managed efficiently and safely at a production scale? Answer: The high-temperature cyclization (often >250 °C) is a key challenge.

  • High-Boiling Point Solvents: The use of high-boiling point solvents like Dowtherm A or diphenyl ether is common.[5] On an industrial scale, these solvents are used in closed systems with appropriate safety measures to handle the high temperatures and potential pressures.

  • Microwave-Assisted Synthesis: At the laboratory and pilot scale, microwave-assisted heating has been shown to significantly reduce reaction times and improve yields for the cyclization step.[3][6]

  • Flow Chemistry: Continuous flow reactors can offer better temperature control and safety for high-temperature reactions, making them an attractive option for scaling up.

Question: What are the potential side reactions during the Gould-Jacobs synthesis? Answer:

  • Incomplete Cyclization: The primary issue is often an incomplete cyclization reaction, leading to the isolation of the anilidomethylenemalonate intermediate. This can be addressed by ensuring the reaction reaches the required temperature for a sufficient amount of time.

  • Decarboxylation: At very high temperatures, unwanted decarboxylation of the intermediate can occur.[3]

  • Side reactions of the malonate: The diethyl ethoxymethylenemalonate can undergo side reactions if not used under appropriate conditions.

Question: How can the 4-hydroxy intermediate be efficiently converted to this compound at scale? Answer: The chlorination of the 4-hydroxy-7-chloro-8-methylquinoline intermediate is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] On a larger scale, this reaction needs to be carefully controlled due to the corrosive and reactive nature of POCl₃. The work-up involves carefully quenching the excess POCl₃ with ice, followed by neutralization and extraction.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound, comparing laboratory and production scales. Note: Some data for the production scale are based on typical industrial practices for similar quinoline syntheses due to the proprietary nature of specific industrial processes.

Table 1: Skraup-Type Synthesis Parameters

ParameterLaboratory Scale (Typical)Production Scale (Estimated)
Starting Materials 3-chloro-2-methylaniline, Glycerol, H₂SO₄, FeSO₄3-chloro-2-methylaniline, Glycerol, H₂SO₄, FeSO₄ (or alternative solvent/catalyst system)
Batch Size 10 - 100 g500 - 2000 kg
Reaction Temperature 140 - 160 °C140 - 160 °C (with precise control)
Reaction Time 4 - 8 hours8 - 16 hours
Typical Yield 60 - 75%70 - 85%
Purity (after initial work-up) 85 - 95%90 - 97%

Table 2: Gould-Jacobs Synthesis Parameters

ParameterLaboratory Scale (Typical)Production Scale (Estimated)
Starting Materials 3-chloro-2-methylaniline, Diethyl ethoxymethylenemalonate3-chloro-2-methylaniline, Diethyl ethoxymethylenemalonate
Batch Size 5 - 50 g100 - 1000 kg
Condensation Temperature 120 - 140 °C120 - 140 °C
Cyclization Temperature 240 - 260 °C240 - 260 °C
Reaction Time (total) 3 - 6 hours6 - 12 hours
Typical Yield (of 4-hydroxy intermediate) 70 - 85%75 - 90%
Purity (after crystallization) >98%>98%

Experimental Protocols

Protocol 1: Skraup-Type Synthesis of this compound (Laboratory Scale)

Materials:

  • 3-chloro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate (FeSO₄)

  • Sodium Hydroxide solution (for neutralization)

  • Toluene (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-2-methylaniline, glycerol, and ferrous sulfate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic, so cooling may be necessary.

  • Gently heat the mixture to initiate the reaction. Once the reaction starts to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[2]

  • After the initial vigorous reaction subsides, heat the mixture at reflux for an additional 3-5 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloro-8-methylquinoline (Laboratory Scale)

Materials:

  • 3-chloro-2-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Hexane

Procedure:

  • In a reaction vessel, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-140 °C for 1-2 hours. Ethanol will distill off as the reaction progresses.

  • In a separate flask, preheat the high-boiling point solvent to 250 °C.

  • Slowly add the intermediate from step 2 to the hot solvent.

  • Maintain the temperature at 250 °C for 30-60 minutes to complete the cyclization.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Filter the solid product and wash it with hexane to remove the high-boiling point solvent.

  • The resulting solid is 4-hydroxy-7-chloro-8-methylquinoline, which can be further purified by recrystallization.

Visualizations

Scaling_Up_Synthesis_Workflow Overall Workflow for Scaling Up this compound Synthesis lab_dev Lab-Scale Synthesis process_opt Process Optimization (DoE) lab_dev->process_opt Identify Critical Parameters pilot_scale Pilot Plant Scale-Up process_opt->pilot_scale Optimized Protocol safety_review Safety & Hazard Analysis (HAZOP) pilot_scale->safety_review Assess Risks production_scale Full-Scale Production safety_review->production_scale Implement Safety Measures purification Purification & Isolation production_scale->purification Crude Product qc Quality Control (QC/QA) purification->qc Purified Product final_product Final Product: This compound qc->final_product Release Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Skraup Synthesis Scale-Up start Low Yield or Purity in Skraup Scale-Up exotherm Poor Exotherm Control? start->exotherm tar Excessive Tar Formation? exotherm->tar Yes sol_exotherm - Improve Cooling Efficiency - Slower Reagent Addition - Increase Moderator Concentration exotherm->sol_exotherm No purification_issue Inefficient Purification? tar->purification_issue Yes sol_tar - Optimize Temperature Control - Improve Agitation - Consider Alternative Solvent System tar->sol_tar No sol_purification - Optimize Steam Distillation - Recrystallization Solvent Screening - Implement appropriate work-up purification_issue->sol_purification Yes end Improved Process sol_exotherm->end sol_tar->end sol_purification->end

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 7-Chloro-8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Chloro-8-Methylquinoline against related quinoline derivatives. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data from computational models alongside experimental data for analogous compounds to facilitate structural characterization and comparison. This information is particularly valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the verification of molecular structures.

Structural Comparison

The chemical structure of this compound and two comparable analogs, 7-Chloro-2-methylquinoline and 8-Methylquinoline, are presented below. The structural variations, specifically the position of the methyl and chloro substituents on the quinoline core, significantly influence the electronic environment of the protons and carbons, leading to distinct chemical shifts in their respective NMR spectra.

Structural_Comparison_of_Quinolines cluster_0 This compound cluster_1 7-Chloro-2-methylquinoline cluster_2 8-Methylquinoline 7-Chloro-8-Methylquinoline_img 7-Chloro-2-methylquinoline_img 8-Methylquinoline_img NMR_Workflow A Sample Preparation B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Tune Probe C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Spectral Analysis G->H

Unraveling the Fragmentation Fingerprints: A Comparative Mass Spectrometry Guide to 7-Chloro-8-Methylquinoline and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of quinoline derivatives is crucial for unambiguous identification in complex matrices. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 7-Chloro-8-Methylquinoline and the experimentally determined fragmentation of its constitutional isomer, 7-Chloro-2-methylquinoline. This analysis offers insights into how the position of the methyl group influences fragmentation pathways.

Executive Summary

Predicted vs. Experimental Fragmentation Patterns

The primary fragmentation pathways for both isomers are expected to involve the loss of a chlorine atom, a methyl radical, and hydrogen cyanide (HCN). However, the proximity of the methyl group to the nitrogen and chlorine atoms in the 8-position in this compound is predicted to result in unique fragmentation behavior compared to the 2-position isomer.

Data Summary
FeatureThis compound (Predicted)7-Chloro-2-methylquinoline (Experimental)[1]
Molecular Ion (M⁺) m/z 177/179 (approx. 3:1 ratio)m/z 177/179 (approx. 3:1 ratio)
Base Peak Predicted to be m/z 142m/z 142
Key Fragment 1 [M-Cl]⁺ at m/z 142[M-Cl]⁺ at m/z 142
Key Fragment 2 [M-CH₃]⁺ at m/z 162[M-H]⁺ at m/z 176 (minor)
Key Fragment 3 [M-Cl-HCN]⁺ at m/z 115[M-Cl-HCN]⁺ at m/z 115
Key Fragment 4 [M-CH₃-Cl]⁺ at m/z 127 (likely minor)Not prominent

Note: The presence of the chlorine-37 isotope results in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Predicted Fragmentation of this compound M C₁₀H₈ClN⁺ (m/z 177/179) F1 [M-Cl]⁺ (m/z 142) M->F1 - Cl• F2 [M-CH₃]⁺ (m/z 162) M->F2 - CH₃• F3 [M-Cl-HCN]⁺ (m/z 115) F1->F3 - HCN

Caption: Predicted major fragmentation pathways of this compound.

Experimental Fragmentation Pathway of 7-Chloro-2-methylquinoline

The following diagram illustrates the major fragmentation pathways for 7-Chloro-2-methylquinoline based on experimental data.

Experimental Fragmentation of 7-Chloro-2-methylquinoline M C₁₀H₈ClN⁺ (m/z 177/179) F1 [M-Cl]⁺ (m/z 142) M->F1 - Cl• F2 [M-H]⁺ (m/z 176) M->F2 - H• F3 [M-Cl-HCN]⁺ (m/z 115) F1->F3 - HCN

Caption: Major fragmentation pathways of 7-Chloro-2-methylquinoline.

Experimental Protocols

The following is a general experimental protocol for the analysis of chloro-methylquinoline isomers by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of the solid standard in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to the chloro-methylquinoline isomer.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This comparative guide highlights the subtle yet significant differences in the mass spectral fragmentation of constitutional isomers. While the predicted fragmentation of this compound awaits experimental verification, the principles outlined here provide a solid foundation for its tentative identification and differentiation from other isomers. Researchers are encouraged to acquire experimental data for this compound to validate these predictions and contribute to the expansion of mass spectral libraries.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 7-Chloro-8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 7-Chloro-8-Methylquinoline is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1] This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, complete with experimental protocols and supporting data.

Principle of Separation

The primary method detailed here is based on Reverse-Phase HPLC (RP-HPLC). In this technique, the stationary phase (the column) is nonpolar, while the mobile phase (the solvent) is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific time when the mobile phase composition is altered to become more nonpolar. Impurities with different polarities will elute at different times, allowing for their separation and quantification.

Proposed Primary HPLC Method

A common starting point for the analysis of quinoline derivatives is a C18 reverse-phase column with a gradient elution using a mixture of an organic solvent and water, often with an acid additive to improve peak shape.[1][2][3]

Table 1: Proposed Primary HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[1][4]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B[1]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[5]
Column Temperature 30 °C[4][5]
Detection UV at 254 nm
Run Time 20 minutes

Comparative Analysis of Alternative Methods

To optimize the separation and address specific analytical challenges, alternative methods can be considered. The following table compares the primary method with two potential alternatives.

Table 2: Comparison of HPLC Methods for this compound Analysis

ParameterMethod 1 (Primary)Method 2 (Alternative Column)Method 3 (Alternative Mobile Phase)
Column C18 (e.g., Agilent Zorbax Eclipse Plus C18)Phenyl-HexylC8
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Phosphoric Acid
Potential Advantage Good retention and resolution for a wide range of compounds.Enhanced selectivity for aromatic compounds due to π-π interactions.Different selectivity for polar impurities. Phosphoric acid can offer better peak shape for basic compounds.
Potential Disadvantage May not resolve closely related impurities.May have lower retention for non-aromatic impurities.Methanol is more viscous and may require higher pressures. Phosphoric acid is not MS-compatible.[2][3]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Further dilute 1 mL of this solution to 10 mL with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[4]

HPLC System Setup and Analysis Sequence
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present.[1]

  • Standard Injections: Inject the working standard solution at least five times to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Sample Injections: Inject the prepared sample solutions.[1]

Data Analysis
  • Purity Calculation: The purity of the this compound sample is typically determined by the area percentage method.

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation Parameters

A robust HPLC method should be validated to ensure its reliability. Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters

ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the main peak.
Linearity (r²) ≥ 0.999 over the concentration range.[1]
Accuracy (% Recovery) 98.0% - 102.0%.[1]
Precision (RSD%) ≤ 2.0%.[1]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow prep Sample & Standard Preparation hplc HPLC System Equilibration prep->hplc Load Samples inject Injection Sequence (Blank, Standard, Sample) hplc->inject data Data Acquisition (Chromatogram) inject->data analysis Data Analysis (Peak Integration & Purity Calculation) data->analysis report Reporting analysis->report

Caption: General workflow for HPLC purity analysis.

Logical Relationship of Method Development

G Figure 2: HPLC Method Development Logic compound This compound (Analyte) column Column Selection (C18, Phenyl, etc.) compound->column mobile_phase Mobile Phase (ACN/MeOH, Buffer) compound->mobile_phase optimization Gradient & Flow Rate Optimization column->optimization mobile_phase->optimization detection Detector Settings (Wavelength) detection->optimization validation Method Validation optimization->validation

Caption: Key considerations in HPLC method development.

References

A Comparative Guide to the Skraup and Gould-Jacobs Syntheses for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline scaffolds, the choice of synthetic route is a critical decision that impacts yield, purity, and substrate scope. Among the classical methods, the Skraup and Gould-Jacobs syntheses are fundamental approaches to constructing the quinoline core. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthesis for a given application.

At a Glance: Skraup vs. Gould-Jacobs Synthesis

FeatureSkraup SynthesisGould-Jacobs Synthesis
Primary Product Quinolines (substituted on the benzene ring)4-Hydroxyquinolines (or 4-quinolones)
Key Reactants Aromatic amine, glycerol, sulfuric acid, oxidizing agentAromatic amine, alkoxymethylenemalonate ester
Reaction Conditions Harsh, strongly acidic, high temperatures, often exothermicHigh temperatures for cyclization (can be mitigated with microwave)
Key Advantages One-pot synthesis from simple starting materialsVersatile for a variety of substituted anilines, particularly those with electron-donating groups.[1]
Key Disadvantages Often violent reaction, low to moderate yields, limited to benzene ring substitutions.[2][3]Multi-step process (condensation, cyclization, saponification, decarboxylation) to obtain the 4-hydroxyquinoline core.[1][4]

Data Presentation: A Quantitative Comparison

The yields of the Skraup and Gould-Jacobs syntheses are highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for various substituted quinolines.

Table 1: Representative Yields for the Skraup Synthesis

Starting AnilineProductYield (%)
AnilineQuinoline84-91
p-Toluidine6-Methylquinoline70-75
m-Toluidine5-Methyl- & 7-Methylquinoline (mixture)60-65
p-Anisidine6-Methoxyquinoline65-72
p-Chloroaniline6-Chloroquinoline75
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76

Table 2: Representative Yields for the Gould-Jacobs Synthesis (Microwave-Assisted)

The Gould-Jacobs reaction is often performed using microwave irradiation to improve yields and reduce reaction times.[5]

Starting AnilineProductTemperature (°C)Time (min)Yield (%)
AnilineEthyl 4-oxo-1,4-dihydroquinoline-3-carboxylate250101
AnilineEthyl 4-oxo-1,4-dihydroquinoline-3-carboxylate300137
AnilineEthyl 4-oxo-1,4-dihydroquinoline-3-carboxylate300528
AnilineEthyl 4-oxo-1,4-dihydroquinoline-3-carboxylate3005 (optimized)47

Reaction Mechanisms and Experimental Workflows

The divergent pathways of the Skraup and Gould-Jacobs syntheses are central to their differing outcomes and applications.

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 β-Anilinopropionaldehyde Acrolein->Intermediate1 Aniline Aniline Aniline->Intermediate1 Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Aniline->Intermediate1 Malonate Alkoxymethylenemalonate Malonate->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 Heat Intermediate3 Quinoline-3-carboxylic acid Intermediate2->Intermediate3 1. NaOH 2. H₃O⁺ Hydroxyquinoline 4-Hydroxyquinoline Intermediate3->Hydroxyquinoline Heat -CO₂ Skraup_Workflow A Mix Reactants: Aniline derivative, Glycerol, Oxidizing agent B Add H₂SO₄ (conc.) (exothermic) A->B C Heat to 105-110°C (water removal) B->C D Add more H₂SO₄ (conc.) Heat to 117-123°C C->D E Cool and Dilute with Water D->E F Neutralize with NH₄OH E->F G Filter and Wash Precipitate F->G H Recrystallize Product G->H Gould_Jacobs_Workflow cluster_mw Microwave-Assisted Protocol cluster_conventional Conventional Heating Protocol A Mix Aniline and DEEM in Microwave Vial B Microwave Irradiation (e.g., 250-300°C) A->B C Cool to Room Temperature B->C D Filter Precipitate C->D E Wash with Cold Acetonitrile D->E F Dry Product E->F G Condensation: Aniline + DEEM (100-130°C) H Cyclization: High-boiling solvent (e.g., Diphenyl ether) ~250°C G->H I Cool and Precipitate H->I J Filter and Wash I->J K Saponification (NaOH) J->K L Acidification (HCl) K->L M Decarboxylation (Heat) L->M N Purify 4-Hydroxyquinoline M->N

References

A Comparative Analysis of the Cytotoxic Effects of Halogenated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Quinoline Derivatives' Performance in Cancer Cell Lines, Supported by Experimental Data.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—to the quinoline ring can profoundly influence the molecule's physicochemical properties and, consequently, its cytotoxic potency and mechanism of action. This guide provides a comparative overview of the cytotoxic effects of various halogenated quinoline derivatives against several human cancer cell lines, based on published experimental data.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of halogenated quinoline derivatives against various cancer cell lines, offering a basis for comparing their potency.

Compound/Derivative ClassHalogen(s)Cell LineIC50 (µM)Reference
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-ChloroMDA-MB-468 (Breast)8.73[1]
MCF-7 (Breast)> 51.57[1]
Butyl-(7-fluoro-quinolin-4-yl)-amine7-FluoroMDA-MB-468 (Breast)11.47[1]
MCF-7 (Breast)8.22[1]
N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-TrifluoromethylMDA-MB-468 (Breast)12.85[1]
8-Hydroxyquinoline Derivatives
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)5-Chloro, 7-IodoHuCCT1 (Cholangiocarcinoma)Significant inhibition reported[2]
Huh28 (Cholangiocarcinoma)Significant inhibition reported[2]
5,7-dibromo-8-hydroxyquinoline5,7-DibromoMCF-7 (Breast)Cytotoxic effects assessed[3]
MDA-MB-231 (Breast)Cytotoxic effects assessed[3]
Other Halogenated Quinolines
2-(4-bromoquinolin-3-yloxy)-1-(4-chlorophenyl)ethanone4-BromoMCF-7 (Breast)Potent antitumor activity reported[4]
7-chloro-(4-thioalkylquinoline) derivatives7-ChloroCCRF-CEM (Leukemia)0.55 - 2.74 (for some derivatives)[5]
HCT116 (Colon)1.99 - 4.9 (for some derivatives)[5]

Note: The table presents a selection of available data to illustrate the comparative cytotoxicity. Direct comparison between all compounds is challenging due to variations in experimental conditions across different studies. "Significant inhibition reported" or "Cytotoxic effects assessed" indicates that the source confirms anticancer activity but may not provide a specific IC50 value in the abstract.

Structure-Activity Relationship Insights

The data suggests that the nature and position of the halogen substituent on the quinoline ring are critical determinants of cytotoxic activity. For instance, in the 4-aminoquinoline series, a 7-chloro substitution resulted in high potency against MDA-MB-468 cells, while a 7-fluoro substitution was more effective against MCF-7 cells[1]. The presence of multiple halogens, such as in 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and 5,7-dibromo-8-hydroxyquinoline, also confers significant anticancer properties[2][3]. It is hypothesized that halogenation can alter the molecule's lipophilicity, electron distribution, and ability to interact with biological targets, thereby influencing its cytotoxic efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of halogenated quinoline derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated quinoline derivatives for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT reagent. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer) to each well.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Seeding and Treatment: Cells are seeded in larger plates (e.g., 6-well plates) and treated with the halogenated quinoline derivatives for the desired time.

  • Cell Harvesting: Both adherent and floating cells are harvested by trypsinization and centrifugation.

  • Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: A small volume of the cell suspension is incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathways and Mechanisms of Action

Halogenated quinoline derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

One of the proposed mechanisms is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. For example, some quinoline derivatives have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2[4].

Furthermore, some halogenated quinolines, such as clioquinol, have been found to inhibit the Forkhead box M1 (FoxM1) oncogenic transcription factor, which is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis and cancer progression[2]. Inhibition of FoxM1 signaling can lead to a reduction in cell survival, proliferation, and migration.

The generation of reactive oxygen species (ROS) is another mechanism by which some quinoline derivatives induce cytotoxicity. Elevated ROS levels can cause oxidative stress, leading to DNA damage and the activation of apoptotic pathways.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Halogenated Quinoline Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Dilutions Perform Serial Dilutions Stock->Dilutions Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat Cells with Compounds Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant SAR Structure-Activity Relationship Analysis IC50->SAR Apoptosis_Quant->SAR

Caption: Generalized experimental workflow for evaluating the cytotoxicity of halogenated quinoline derivatives.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway HQD Halogenated Quinoline Derivative Bax Bax (pro-apoptotic) Up-regulation HQD->Bax Bcl2 Bcl-2 (anti-apoptotic) Down-regulation HQD->Bcl2 Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) HQD->Death_Receptors Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways induced by halogenated quinoline derivatives.

References

Navigating the Maze: A Comparative Guide to In Silico ADME/Tox Profiling of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the in silico ADME/Tox profiling of quinoline-based compounds, a scaffold of significant interest in medicinal chemistry due to its broad therapeutic potential. By leveraging computational tools, researchers can forecast the pharmacokinetic and toxicological profiles of novel quinoline derivatives, thereby prioritizing candidates with the most promising drug-like properties and minimizing late-stage attrition.

The quinoline moiety is a versatile heterocyclic scaffold present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor ADME/Tox profiles being a primary reason for failure.[3] In silico, or computational, ADME/Tox profiling has emerged as an indispensable tool to de-risk drug discovery projects by providing early-stage predictions of a compound's fate in the body.[4][5]

This guide will compare the in silico ADME/Tox properties of a representative set of quinoline-based compounds against a benchmark of established drugs, highlighting key predictive parameters and the methodologies used for their assessment.

The Computational Workflow: A Road to Prediction

The in silico evaluation of ADME/Tox properties typically follows a structured workflow. This process involves the use of various computational models and software to predict a wide array of pharmacokinetic and toxicological endpoints.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_adme ADME Prediction cluster_tox Toxicity Prediction cluster_analysis Analysis & Prioritization Compound Quinoline Compound (2D/3D Structure) Absorption Absorption (e.g., GI Absorption, Caco-2 Permeability) Compound->Absorption Distribution Distribution (e.g., BBB Permeability, Plasma Protein Binding) Compound->Distribution Metabolism Metabolism (e.g., CYP450 Inhibition) Compound->Metabolism Excretion Excretion (e.g., Renal Clearance) Compound->Excretion Mutagenicity Mutagenicity (e.g., AMES Test) Compound->Mutagenicity Carcinogenicity Carcinogenicity Compound->Carcinogenicity Hepatotoxicity Hepatotoxicity Compound->Hepatotoxicity LD50 Acute Toxicity (LD50) Compound->LD50 DrugLikeness Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five) Absorption->DrugLikeness Distribution->DrugLikeness Metabolism->DrugLikeness Excretion->DrugLikeness Mutagenicity->DrugLikeness Carcinogenicity->DrugLikeness Hepatotoxicity->DrugLikeness LD50->DrugLikeness LeadCandidate Lead Candidate Selection DrugLikeness->LeadCandidate

Figure 1: A generalized workflow for in silico ADME/Tox profiling of drug candidates.

Comparative ADME/Tox Profile of Representative Quinolines

To illustrate the application of in silico profiling, the following tables summarize the predicted ADME/Tox properties for a hypothetical series of quinoline derivatives (QD1-QD3) compared to a standard drug, Chloroquine, which also contains a quinoline scaffold.

Table 1: Predicted Physicochemical and Absorption Properties
CompoundMolecular Weight ( g/mol )logPH-bond DonorsH-bond AcceptorsGI AbsorptionLipinski's Rule of Five Violations
QD1 350.43.814High0
QD2 420.54.525High0
QD3 480.65.226Moderate1
Chloroquine 319.94.613High0

Data is hypothetical and for illustrative purposes.

Table 2: Predicted Distribution and Metabolism Properties
CompoundBlood-Brain Barrier (BBB) PermeabilityPlasma Protein Binding (%)CYP2D6 Inhibitor
QD1 Moderate85No
QD2 Low92Yes
QD3 Low95Yes
Chloroquine High55Yes

Data is hypothetical and for illustrative purposes.

Table 3: Predicted Toxicity Profile
CompoundAMES MutagenicityCarcinogenicityHepatotoxicityPredicted LD50 (rat, oral) (mg/kg)
QD1 Non-mutagenicNon-carcinogenLow risk1500
QD2 Non-mutagenicNon-carcinogenModerate risk800
QD3 MutagenicCarcinogenHigh risk450
Chloroquine Non-mutagenicNon-carcinogenModerate risk500

Data is hypothetical and for illustrative purposes.

Experimental Protocols: The In Silico Methodology

The data presented above is typically generated using a variety of computational tools and web servers. The methodologies often involve the following steps:

  • Ligand Preparation: The 2D or 3D structures of the quinoline derivatives are prepared using chemical drawing software like ChemDraw or MarvinSketch. The structures are then converted to a suitable format (e.g., SDF or MOL2) and optimized to their lowest energy conformation.[6][7]

  • ADME Prediction:

    • Physicochemical Properties and Drug-Likeness: Web servers such as SwissADME and pkCSM are commonly used to calculate molecular descriptors like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.[4][8] These parameters are evaluated against established rules like Lipinski's Rule of Five to assess drug-likeness.

    • Absorption and Distribution: Tools like AdmetSAR and the aforementioned pkCSM and SwissADME predict parameters such as gastrointestinal (GI) absorption, Caco-2 cell permeability (an indicator of intestinal absorption), and blood-brain barrier (BBB) permeability.[4][7] Plasma protein binding is also estimated, which influences the free concentration of the drug available to exert its effect.

    • Metabolism: The potential for a compound to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is a critical prediction, as inhibition can lead to drug-drug interactions. This is often predicted by software like SwissADME and pkCSM .[8]

  • Toxicity Prediction:

    • A range of toxicological endpoints are assessed using platforms like ProTox-II and AdmetSAR .[7][8]

    • Mutagenicity is commonly predicted using models based on the Ames test.

    • Carcinogenicity predictions are based on models trained on data from rodent carcinogenicity studies.

    • Hepatotoxicity (liver toxicity) is a major concern for drug candidates and is predicted based on structural alerts and statistical models.

    • Acute toxicity , often expressed as the median lethal dose (LD50), is estimated using quantitative structure-toxicity relationship (QSTR) models.[9]

Signaling Pathways in Toxicity: A Mechanistic Glimpse

While in silico tools provide high-level toxicity predictions, understanding the underlying mechanisms is crucial. For instance, hepatotoxicity can be initiated through various signaling pathways. The diagram below illustrates a simplified, generalized pathway that can be affected by xenobiotics, leading to liver injury.

Toxicity_Pathway cluster_input Initiation cluster_cellular Cellular Response cluster_pathways Signaling Cascades cluster_outcome Outcome Compound Quinoline Compound ROS Reactive Oxygen Species (ROS) Formation Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ER_Stress ER Stress Compound->ER_Stress JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation Mitochondria->Caspase Necrosis Necrosis Mitochondria->Necrosis ER_Stress->Caspase Apoptosis Apoptosis JNK->Apoptosis Caspase->Apoptosis Hepatotoxicity_out Hepatotoxicity Apoptosis->Hepatotoxicity_out Necrosis->Hepatotoxicity_out

Figure 2: Simplified signaling cascade potentially involved in drug-induced hepatotoxicity.

Conclusion

The in silico ADME/Tox profiling of quinoline-based compounds is a powerful strategy to guide medicinal chemistry efforts. By integrating a suite of computational tools, researchers can gain valuable insights into the drug-like potential of their compounds at an early stage. This comparative approach, benchmarking against known drugs or alternative scaffolds, allows for the rational design and prioritization of candidates with a higher probability of success in the lengthy and costly process of drug development. While in silico predictions do not replace the need for experimental validation, they are an essential component of the modern drug discovery paradigm, enabling a more efficient and informed path towards novel therapeutics.

References

The Pivotal Dance of Atoms: Unraveling the Structure-Activity Relationship of 7-Chloroquinoline Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular architecture of 7-chloroquinoline hydrazones reveals a fascinating interplay between chemical structure and biological potency. These compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and antimalarial effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for more effective and selective drugs.

The 7-chloroquinoline scaffold is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine. The addition of a hydrazone moiety (-NH-N=CH-) to this core structure has unlocked a vast chemical space for derivatization, allowing for fine-tuning of the molecule's biological profile. The SAR of these compounds is largely dictated by the nature and position of substituents on both the quinoline ring and the hydrazone-linked aromatic or heterocyclic moiety.

Anticancer Activity: A Tale of Substituents and Selectivity

Numerous studies have demonstrated the potent cytotoxic effects of 7-chloroquinoline hydrazones against a wide array of cancer cell lines. The key to their anticancer activity lies in the strategic placement of various functional groups, which can influence their mechanism of action, including the induction of apoptosis and cell cycle arrest.

A critical aspect of the SAR for anticancer activity is the nature of the substituent on the aromatic ring attached to the hydrazone linker. Electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, and electron-donating groups, like methoxy (OCH₃), have been shown to significantly modulate the cytotoxic potency.[1][2][3]

For instance, the position of a chloro substituent on the terminal phenyl ring can dramatically impact activity. This highlights the importance of steric and electronic factors in the interaction of these compounds with their biological targets.[1]

Below is a comparative table summarizing the in vitro anticancer activity of selected 7-chloroquinoline hydrazone derivatives.

Compound IDR-Group (Substituent on Terminal Ring)Cancer Cell LineGI50 (µM)Reference
1 4-ChlorophenylLeukemia (SR)0.25[1]
2 4-NitrophenylLeukemia (SR)0.31[1]
3 4-MethoxyphenylLeukemia (SR)1.10[1]
4 PhenylLeukemia (SR)>100[1]
5 2-HydroxyphenylNon-Small Cell Lung Cancer (NCI-H460)0.55[1]
6 3,4,5-TrimethoxyphenylMGC-803 (Gastric Cancer)3.73[2]
7 4-FluorophenylMGC-803 (Gastric Cancer)6.55[2]

Caption: Comparative anticancer activity of 7-chloroquinoline hydrazone derivatives. GI50 is the concentration required to inhibit cell growth by 50%.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of 7-chloroquinoline hydrazones.

Synthesis_and_Evaluation_Workflow General Workflow for Synthesis and SAR Studies of 7-Chloroquinoline Hydrazones cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation 7-chloro-4-hydrazinylquinoline 7-Chloro-4-hydrazinylquinoline Condensation Condensation Reaction 7-chloro-4-hydrazinylquinoline->Condensation Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Condensation Hydrazone_Product 7-Chloroquinoline Hydrazone Derivative Condensation->Hydrazone_Product Yield In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Hydrazone_Product->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Activity Data SAR_Analysis->Aldehyde_Ketone Rational Design Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Signaling_Pathway Hypothetical Signaling Pathway Targeted by 7-Chloroquinoline Hydrazones Compound 7-Chloroquinoline Hydrazone Receptor Cell Surface Receptor Compound->Receptor Binds/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Apoptosis, Growth Arrest) Gene_Expression->Cellular_Response

References

A Researcher's Guide to Distinguishing Quinoline Isomers: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of quinoline isomers are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and advancing chemical research. This guide provides a comprehensive comparison of key analytical techniques for distinguishing these structurally similar compounds, supported by experimental data and detailed protocols.

Quinoline and its isomers, such as isoquinoline and various substituted derivatives, are fundamental heterocyclic structures in numerous biologically active compounds and pharmaceutical drugs. Their isomeric forms, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. Therefore, the ability to selectively separate and identify these isomers is a critical analytical challenge. This guide explores the utility of chromatographic and spectroscopic methods in tackling this challenge.

Chromatographic Separation of Quinoline Isomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the physical separation of quinoline isomers. When coupled with mass spectrometry (MS), these methods provide a robust platform for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of volatile and semi-volatile quinoline isomers. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase of the GC column.

Comparative GC-MS Data for Methylquinoline Isomers:

IsomerRetention Time (min)Key Mass Fragments (m/z)
2-Methylquinoline8.05143 (M+), 142, 115, 89
4-Methylquinoline8.18143 (M+), 142, 115, 89
5-Methylquinoline8.12143 (M+), 142, 115, 89
6-Methylquinoline8.21143 (M+), 142, 115, 89
7-Methylquinoline8.25143 (M+), 142, 115, 89
8-Methylquinoline7.98143 (M+), 142, 115, 89
Isoquinoline7.89129 (M+), 102, 76
Quinoline7.92129 (M+), 102, 76

Note: Retention times are illustrative and can vary based on specific experimental conditions. The mass spectra of methylquinoline isomers are very similar, making chromatographic separation crucial for differentiation.

Experimental Protocol: GC-MS Analysis of Quinoline Isomers

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.[1]

    • Hold at 250°C for 5 minutes.[1]

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 100 µg/mL.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Quinoline Isomer Mixture Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Dilute to 100 µg/mL Dissolution->Dilution Injection Inject 1 µL (Splitless) Dilution->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Analyze Chromatogram (Retention Times) Detection->Chromatogram Identification Isomer Identification Chromatogram->Identification MassSpectra Analyze Mass Spectra (Fragmentation) MassSpectra->Identification

GC-MS workflow for quinoline isomer analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of quinoline derivatives, including those that are non-volatile or thermally labile. Separation is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.

Comparative HPLC Data for Quinoline and Isoquinoline:

IsomerStationary PhaseMobile PhaseRetention Time (min)
QuinolineC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)~5.3
IsoquinolineC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)~4.9
5-MethylquinolineC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water with 0.1% Formic Acid (Gradient)5.28[1]
7-MethylquinolineC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water with 0.1% Formic Acid (Gradient)5.54[1]

Note: Retention times are highly dependent on the specific column, mobile phase composition, and gradient program.

Experimental Protocol: HPLC-UV Analysis of Quinoline Isomers

  • Instrumentation: A standard HPLC system with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[2] For Mass Spectrometry-compatible methods, formic acid can be used instead of phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 245 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: Dissolve samples in the mobile phase to a final concentration within the linear range of the assay.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 20 µL Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (245 nm) Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Quantify Quantify Isomers Chromatogram->Quantify

HPLC-UV workflow for quinoline isomer analysis.

Spectroscopic Differentiation

Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of quinoline isomers, allowing for their differentiation without physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of molecules. The different positions of the nitrogen atom and substituents in quinoline isomers lead to distinct chemical shifts in their ¹H and ¹³C NMR spectra.

Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

PositionQuinolineIsoquinoline
H-1-9.22
H-28.90-
H-37.387.58
H-48.128.50
H-57.757.80
H-67.527.62
H-77.657.70
H-88.087.95

Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

PositionQuinolineIsoquinoline
C-2150.3-
C-3121.1120.5
C-4136.0143.2
C-4a128.3128.7
C-5129.5127.5
C-6126.5130.4
C-7129.5127.6
C-8127.7135.7
C-8a148.4126.5
C-1-152.8

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectral width: -1 to 10 ppm.

    • Pulse angle: 90°.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectral width: 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

While the mass spectra of many positional isomers are similar, subtle differences in fragmentation patterns can be used for differentiation, especially with tandem mass spectrometry (MS/MS). The primary fragmentation pathway for both quinoline and isoquinoline involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102.[1] However, the relative intensities of fragment ions can differ between isomers. For substituted quinolines, the position of the substituent can significantly influence the fragmentation pathways. For example, the mass spectra of N-methyl-2-quinolone and N-methyl-4-quinolone are distinctly different from their O-methyl isomers.[5]

Comparative Mass Spectrometry Data (m/z):

IonQuinolineIsoquinoline
Molecular Ion (M⁺)129129
[M-HCN]⁺102102
[C₆H₄]⁺7676
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy can also aid in the differentiation of quinoline isomers. The C-N and C-H vibrational modes in the IR spectrum and the electronic transitions in the UV-Vis spectrum are influenced by the position of the nitrogen atom and any substituents.

Comparative Key IR Absorption Bands (cm⁻¹):

Vibrational ModeQuinolineIsoquinoline
Aromatic C-H Stretch30503060
C=N Stretch16201625
Aromatic C=C Stretch1590, 1500, 14701580, 1495, 1460

Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol:

TransitionQuinolineIsoquinoline
π → π226, 276, 313217, 265, 317
n → π~340~330

Conclusion

The choice of analytical method for distinguishing quinoline isomers depends on the specific requirements of the analysis.

  • For definitive identification of multiple isomers in a complex mixture, GC-MS and HPLC-MS are the methods of choice , providing both separation and structural information.

  • NMR spectroscopy is unparalleled for the unambiguous structural elucidation of pure isomers.

  • IR and UV-Vis spectroscopy serve as rapid and complementary techniques for preliminary differentiation.

By understanding the principles and leveraging the comparative data and protocols presented in this guide, researchers can confidently select and implement the most appropriate analytical strategies for their work with quinoline isomers.

Logical_Relationship cluster_problem Analytical Challenge cluster_methods Analytical Methods cluster_chrom_techniques Chromatographic Techniques cluster_spec_techniques Spectroscopic Techniques Problem Distinguishing Quinoline Isomers Chromatography Chromatography (Separation) Problem->Chromatography Spectroscopy Spectroscopy (Identification) Problem->Spectroscopy GC_MS GC-MS Chromatography->GC_MS HPLC_MS HPLC-MS Chromatography->HPLC_MS NMR NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR_UV IR & UV-Vis Spectroscopy->IR_UV GC_MS->MS coupled with HPLC_MS->MS coupled with

Logical relationship of analytical methods.

References

Quinoline Derivatives as Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antiproliferative activities of various quinoline derivatives, showcasing their potential as potent anticancer agents. This guide provides a comparative study of their cytotoxic effects on several cancer cell lines, delves into their mechanisms of action, and provides detailed experimental protocols for key assays.

The quinoline scaffold is a prominent structural motif in a multitude of pharmacologically active compounds, with a significant number demonstrating potent anticancer properties.[1][2] The versatility of the quinoline ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied mechanisms of action. These mechanisms often involve the induction of cell cycle arrest, apoptosis, and the inhibition of crucial signaling pathways essential for cancer cell survival and proliferation.[1] This guide focuses on a comparative analysis of promising substituted quinoline derivatives, presenting their cytotoxic activities and exploring their molecular mechanisms.

Comparative Anticancer Activity of Quinoline Derivatives

The in vitro cytotoxic activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for representative quinoline derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[3][4]
HCT-116 (Colon)5.34[3][4]
MCF-7 (Breast)5.21[3][4]
4-Amino-7-Chloroquinoline DerivativeMCF-7 (Breast)Not specified
2-Arylquinolines Quinoline 13HeLa (Cervical)8.3[5]
Quinoline 12PC3 (Prostate)31.37[5]
Quinoline 11PC3 (Prostate)34.34[5]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 18HeLa (Cervical)13.15[5]

Mechanisms of Anticancer Action

The anticancer effects of these quinoline derivatives are attributed to their interference with critical cellular processes.

Quinoline-Chalcone Hybrids: Compound 12e, a quinoline-chalcone hybrid, has been shown to exert its anticancer effects by inducing G2/M phase cell cycle arrest and promoting apoptosis in cancer cells.[3][6] This dual mechanism effectively halts cell proliferation and leads to programmed cell death.

4-Amino-7-Chloroquinoline Derivatives: This class of compounds has been reported to sensitize cancer cells to the effects of Akt inhibitors. The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. By enhancing the efficacy of Akt inhibitors, these quinoline derivatives offer a promising avenue for combination therapies.[3]

Inhibition of the PI3K/Akt/mTOR Pathway: Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7] By targeting key kinases within this pathway, such as PI3K and mTOR, these quinoline compounds can effectively block downstream signaling, leading to the inhibition of protein synthesis, cell growth, and the induction of apoptosis.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of quinoline derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol provides a reliable method for identifying early apoptotic cells.[1][3]

  • Cell Treatment: Seed cells and treat with the quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizing Cellular Mechanisms and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by quinoline derivatives and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treatment with Quinoline Derivatives CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling

Caption: General experimental workflow for evaluating the anticancer activity of quinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 7-Chloro-8-Methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-Chloro-8-Methylquinoline was not located. The following guidance is based on safety data for structurally similar halogenated quinolines and general best practices for the disposal of halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is considered hazardous waste and requires specific disposal procedures. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Hazard Profile and Personal Protective Equipment

Based on data for analogous compounds like 7-Chloro-2-methylquinoline and 8-Chloro-2-methylquinoline, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent safety measures are necessary during handling and disposal.

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)

Potential Hazard Description Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses.
Skin Irritation Causes skin irritation.[1][2]Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential to prevent skin contact.
Eye Irritation Causes serious eye irritation.[1][2]ANSI-approved safety goggles or a face shield are mandatory.
Respiratory Irritation May cause respiratory irritation.[1][2]Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, specifically as a halogenated organic compound.[4]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Identify all waste streams containing this compound, including pure compound, contaminated solvents, and disposable labware.

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[5][6] This is crucial as the disposal methods and costs for these two types of waste differ significantly.[6]

  • Container Selection: Use a designated, properly labeled, and sealable hazardous waste container for collecting this compound waste. The container must be in good condition and compatible with the chemical.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste stream.[5] Avoid using abbreviations or chemical formulas.[5]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure the container is closed at all times except when adding waste.[5]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal at an approved waste disposal facility.[2][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Identify this compound Waste (Pure compound, solutions, contaminated items) B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container (Compatible, sealable) B->C D Label Container Clearly ('Hazardous Waste', full chemical name) C->D E Store in Satellite Accumulation Area (Sealed container) D->E F Contact Institutional EHS for Pickup E->F G Transport to Approved Hazardous Waste Facility F->G

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, immediately evacuate the area and alert personnel.[1] Avoid breathing dust and ensure adequate ventilation.[1] Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[1] For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] For wet spills, absorb the material with an inert substance and place it in a sealed container.[1] Wash the spill area thoroughly with soap and water.[1] Report all spills to your institution's EHS department.

References

Personal protective equipment for handling 7-Chloro-8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Chloro-8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar quinoline derivatives and are intended to ensure the safe execution of laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield compliant with EN166 standards should be worn at all times.[3]
Hand Protection Wear two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[4] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[5]
Protective Clothing A disposable, back-closing laboratory coat made of a low-lint, impervious material is required to prevent skin exposure.[4][5]
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] A NIOSH-approved respirator may be necessary for large quantities or if aerosolization is possible.[4]
Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk and ensure experimental consistency.

Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed, clearly labeled container.

  • The storage area should be a cool, dry, well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6][7]

Weighing and Solution Preparation:

  • Always wear the full required PPE as detailed in Table 1.

  • Conduct all weighing and solution preparation activities inside a chemical fume hood to control exposure to dust and vapors.[6]

  • Use dedicated, non-sparking tools for handling the solid compound.

  • Ensure all laboratory equipment and surfaces are thoroughly cleaned after use.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5][6] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[8]

Spill Response:

  • Minor Spills: For small spills, wear appropriate PPE, and use an inert absorbent material like vermiculite or sand to contain the substance.[4] Avoid using combustible materials such as paper towels.[4] Sweep up the material, place it in a sealed container for disposal, and clean the area with soap and water.[3][5]

  • Major Spills: In the case of a large spill, evacuate the area immediately and alert emergency services.[5] Ensure the area is well-ventilated.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[6][8] Do not dispose of it down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Required PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials & Reagents prep_fume_hood->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill Occurs handling_reaction->emergency_spill cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Approved Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe emergency_contain Contain Spill emergency_spill->emergency_contain emergency_first_aid Administer First Aid emergency_spill->emergency_first_aid emergency_report Report Incident emergency_contain->emergency_report emergency_first_aid->emergency_report

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.